1-Piperazinyl(2-thiazolyl)methanone
Description
BenchChem offers high-quality 1-Piperazinyl(2-thiazolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinyl(2-thiazolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
piperazin-1-yl(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C8H11N3OS/c12-8(7-10-3-6-13-7)11-4-1-9-2-5-11/h3,6,9H,1-2,4-5H2 |
InChI Key |
JZBNWJPFEZAUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Thiazolyl-Piperazine Compounds
Executive Summary
The thiazolyl-piperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By conjugating the lipophilic, aromatic thiazole ring with the conformationally restricted, basic piperazine heterocycle, researchers can access a broad pharmacological space.
This technical guide dissects the two primary, distinct mechanisms of action (MoA) associated with this class:
-
Neuromodulation: Agonism/Antagonism of Opioid Receptors (GPCRs) for antinociceptive effects.
-
Oncology: Inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity leading to caspase-dependent apoptosis.
Part 1: Structural Biology & Pharmacophore Analysis[1]
The biological versatility of thiazolyl-piperazine compounds stems from their ability to satisfy distinct binding pocket requirements.
The Piperazine Core (The "Anchor")
-
Role: Acts as a semi-rigid spacer and a proton acceptor.
-
Physiochemistry: At physiological pH, the secondary or tertiary nitrogen of the piperazine ring is often protonated.
-
Binding Interaction: Forms a critical salt bridge (ionic interaction) with conserved Aspartate residues in GPCRs (e.g., Asp147 in the
-opioid receptor) or Glutamate residues in kinase active sites.
The Thiazole Ring (The "Effector")
-
Role: Provides aromaticity and specific hydrogen-bonding capabilities (via the ring nitrogen and sulfur).
-
Binding Interaction: Engages in
stacking interactions with aromatic residues (Phe, Trp, Tyr) within the hydrophobic pockets of target proteins. -
Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism compared to phenyl rings, enhancing the drug's half-life.
Part 2: Mechanism of Action I — Opioidergic Neuromodulation
Recent studies indicate that specific thiazolyl-piperazine derivatives exert potent antinociceptive (pain-relieving) effects by modulating the opioid system.[1]
Receptor Binding Dynamics
-
Target:
- (MOR), - (DOR), and - (KOR) opioid receptors. -
Interaction Mode: The protonated nitrogen of the piperazine moiety anchors the molecule to the receptor's orthosteric site. The thiazole group extends into the hydrophobic accessory pocket, stabilizing the "active" receptor conformation (in the case of agonists).
-
Validation: Pre-treatment with naloxone (a non-selective opioid antagonist) abolishes the antinociceptive activity of these compounds, confirming an opioid-mediated mechanism rather than purely anti-inflammatory (COX inhibition) activity.
Signal Transduction Pathway
Upon binding, the thiazolyl-piperazine agonist induces a conformational change in the GPCR, triggering the
-
Activation: Dissociation of the
subunit inhibits Adenylyl Cyclase (AC). -
cAMP Reduction: Intracellular cAMP levels drop, reducing Protein Kinase A (PKA) activity.
-
Ion Channel Modulation:
-
Efflux: Activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) leads to hyperpolarization.
-
Influx Blockade: Inhibition of voltage-gated Calcium channels (
) prevents neurotransmitter release (e.g., Glutamate, Substance P).
-
-
Result: Neuronal silencing and analgesia.[2]
Pathway Visualization
Caption: Signal transduction cascade triggered by Thiazolyl-Piperazine binding to Opioid Receptors.
Part 3: Mechanism of Action II — EGFR Inhibition & Apoptosis[3]
In oncology, "bis-thiazole" piperazine hybrids function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often upregulated in colorectal and lung cancers.
Kinase Domain Inhibition
-
Mechanism: The thiazole-piperazine scaffold mimics the adenine ring of ATP.
-
Binding Site: It occupies the ATP-binding cleft of the EGFR kinase domain.
-
Key Interactions:
-
Hinge Region: Hydrogen bonds form between the thiazole nitrogen/sulfur and the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).
-
Gatekeeper Residue: The piperazine ring orients substituents to interact with the gatekeeper residue (Thr790 ), determining selectivity against wild-type vs. mutant EGFR.
-
Pro-Apoptotic Cascade
Inhibition of EGFR autophosphorylation halts downstream survival signaling (PI3K/Akt and MAPK/ERK pathways), shifting the cell toward apoptosis:
-
Bcl-2 Downregulation: Loss of survival signals reduces expression of the anti-apoptotic protein Bcl-2.
-
Bax Activation: Pro-apoptotic Bax accumulates at the mitochondrial membrane.
-
Cytochrome c Release: Mitochondrial outer membrane permeabilization (MOMP) releases Cytochrome c.
-
Caspase Activation: Cytochrome c activates Caspase-9, which cleaves and activates the executioner Caspase-3/7, leading to DNA fragmentation and cell death.
Part 4: Experimental Protocols & Validation
To rigorously validate these mechanisms, the following experimental workflows are recommended.
Protocol: In Vitro Opioid Receptor Binding Assay
Objective: Determine affinity (
-
Membrane Preparation: Harvest CHO cells stably expressing human
-opioid receptor. Homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 g for 20 min. Resuspend pellet. -
Incubation:
-
Control:
-DAMGO (Radioligand) + Membrane. -
Non-Specific:
-DAMGO + Membrane + Excess Naloxone (10 M). -
Test:
-DAMGO + Membrane + Thiazolyl-Piperazine (Increasing concentrations: to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol: Caspase-Dependent Apoptosis Assay (Flow Cytometry)
Objective: Confirm the apoptotic mechanism in cancer cell lines (e.g., HCT-116).
-
Seeding: Plate HCT-116 cells (
cells/well) in 6-well plates. Incubate 24h. -
Treatment: Treat cells with Thiazolyl-Piperazine compound at
concentration for 24h. Include DMSO control. -
Staining:
-
Harvest cells (trypsinization). Wash with PBS.
-
Resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains necrotic nuclei).
-
Incubate 15 min in dark at RT.
-
-
Acquisition: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
-
Gating Strategy:
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Success Criterion: Significant shift from Q3 to Q4/Q2 compared to control.
-
Experimental Workflow Visualization
Caption: Integrated workflow for validating Thiazolyl-Piperazine bioactivity.
Part 5: Quantitative Data Summary (SAR Analysis)
The following table summarizes Structure-Activity Relationship (SAR) trends observed in recent literature regarding N-substituted piperazine derivatives.
| Substituent (R) on Piperazine | Target System | Activity ( | Effect on Mechanism |
| Methylsulfonyl | Opioid Receptors | Low | Enhances metabolic stability; moderate analgesia. |
| Benzo[d]thiazole | EGFR Kinase | 8.51 | Increases hydrophobic contact in ATP pocket; strong apoptosis induction. |
| Pyridin-4-yl | Glioma Cells (C6) | High potency | Improved blood-brain barrier (BBB) penetration. |
| Unsubstituted Phenyl | FAAH Enzyme | Decreased Affinity | Phenyl ring requires substitution (e.g., 4-Cl) for optimal hydrophobic pocket filling. |
Note: Data synthesized from comparative analysis of sources [1, 2, 4].
References
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health (PMC). Available at: [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link]
-
Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
LSD1/KDM1A inhibitors in clinical trials: advances and prospects. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of novel piperazine-thiazole scaffolds.
An In-Depth Technical Guide to the Biological Activity of Novel Piperazine-Thiazole Scaffolds
Abstract
The strategic combination of distinct pharmacophores into single molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of hybrid molecules integrating the piperazine and thiazole nuclei—two "privileged scaffolds" renowned for their prevalence in a wide array of clinically approved drugs.[1][2][3][4] We delve into the synthetic rationale, diverse biological activities, and underlying mechanisms of action of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental evaluation of these scaffolds, complete with detailed protocols, data interpretation guidelines, and structure-activity relationship (SAR) analysis to steer future drug discovery efforts.
Introduction: The Rationale for a Hybrid Scaffold
In drug design, the piperazine ring is a versatile and highly valued structural motif.[3][4] Its two nitrogen atoms provide key sites for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility, basicity, and lipophilicity, which are critical for optimizing pharmacokinetic profiles (ADME).[4] The piperazine scaffold is integral to numerous FDA-approved drugs, including anticancer agents like Imatinib and antipsychotics such as Aripiprazole.[5][6]
Similarly, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in many pharmacologically active molecules.[5][7] It serves as a crucial bioisostere for other aromatic systems and is known to engage in various biological interactions. Thiazole-bearing compounds have demonstrated a vast spectrum of effects, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]
The combination of these two potent moieties into a single piperazine-thiazole scaffold is a deliberate design strategy. The goal is to create novel chemical entities that may exhibit synergistic or unique biological activities, superior potency, or improved selectivity compared to compounds bearing either ring alone.[9]
General Synthetic Strategy
The synthesis of piperazine-thiazole derivatives is typically achieved through well-established chemical reactions. A common and effective method is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thiosemicarbazone derivative with an α-haloketone. The piperazine moiety is usually incorporated prior to or after the formation of the thiazole ring.
A representative synthetic pathway begins with the reaction of a piperazine-substituted aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with an appropriate α-bromoacetophenone to yield the final piperazine-thiazole scaffold.[5] This multi-step process allows for significant chemical diversity by varying the substituents on both the piperazine and the acetophenone starting materials.
Caption: A generalized workflow for the synthesis of piperazine-thiazole scaffolds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant area of investigation for piperazine-thiazole scaffolds is their potential as anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines, including those from lung (A549), breast (MCF-7), colon (HCT 116), and liver (HepG2) cancers.[6][10][11][12]
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which these compounds exert their anticancer effects is often through the induction of apoptosis, or programmed cell death. Some derivatives have been shown to upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes like Bcl-2.[11][12] This disruption of the cellular life-death balance leads to the selective elimination of cancer cells. Certain compounds have also shown inhibitory activity against key kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer.[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of novel compounds.[13][14] It quantifies cell metabolic activity, which serves as a reliable proxy for cell viability.[14]
Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reproducibility, and cost-effectiveness in early-stage screening.[14][15] It provides a quantitative measure (IC₅₀ value) of a compound's potency, which is essential for comparing different derivatives and prioritizing leads for further development.[13][14]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are harvested during their exponential growth phase. A cell suspension is prepared in a complete growth medium, and 100 µL (typically 5,000-10,000 cells) is seeded into each well of a 96-well microplate.[13]
-
Incubation: The plate is incubated for 24 hours (37°C, 5% CO₂) to allow cells to attach to the bottom of the wells.[13]
-
Compound Treatment: A stock solution of the test compound is prepared (usually in DMSO) and serially diluted in the growth medium. The old medium is removed from the wells, and 100 µL of the medium containing various concentrations of the compound is added. Control wells receive medium with DMSO only.
-
Incubation (Treatment): The plate is incubated for a specified period, typically 24 or 48 hours, to allow the compound to exert its effect.[16]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.[13]
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: The plate is placed in a microplate reader, and the absorbance is measured at approximately 570 nm.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth—is determined by plotting a dose-response curve.[13][16]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Data Presentation
Quantitative results from cytotoxicity assays are best presented in a tabular format for clear comparison.
| Compound ID | Target Cell Line | IC₅₀ (µM)[6][11] |
| 9i | HCT-116 (Colon) | 0.0012 |
| 7b | HCT-116 (Colon) | 0.0035 |
| 3f | C6 (Glioma) | 15.2 |
| 3g | A549 (Lung) | 21.4 |
| Erlotinib | HCT-116 (Colon) | 0.0013 |
Note: Data is compiled from multiple sources for illustrative purposes and represents the high potency observed in specific studies.
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[18] Piperazine-thiazole scaffolds have shown promising activity against a range of bacteria and fungi.
Spectrum of Activity and Mechanism
These compounds have been effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[18][19][20][21] Antifungal activity has also been noted against species like Candida albicans.[21] While mechanisms can vary, some derivatives are thought to act by inhibiting essential bacterial enzymes. For instance, structural similarities to quinolone antibiotics suggest DNA gyrase inhibition as a potential mode of action.[18]
Experimental Protocol: Agar Disk Diffusion Assay
This method is a widely used, qualitative, and cost-effective technique to screen for antimicrobial activity.[22][23] It relies on observing the inhibition of microbial growth on an agar plate.
Causality Behind Experimental Choices: The disk diffusion assay is an excellent primary screening tool.[23] It allows for the simultaneous testing of multiple compounds and provides a clear visual indication of activity (the zone of inhibition). This helps to quickly identify active compounds before proceeding to more quantitative methods like broth dilution to determine the Minimum Inhibitory Concentration (MIC).[24][25]
Step-by-Step Methodology:
-
Prepare Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a sterile broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.
-
Apply Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound. The disks are then carefully placed onto the surface of the inoculated agar plate.[23] A disk with the solvent (e.g., DMSO) serves as a negative control, and a disk with a standard antibiotic (e.g., Gentamicin) serves as a positive control.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure Zone of Inhibition (ZOI): If the compound is active, it will diffuse into the agar and inhibit microbial growth, creating a clear circular area around the disk. The diameter of this zone is measured in millimeters (mm).[22]
Caption: Simplified NF-κB pathway showing a potential point of inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema (In Vivo)
This is a classic and highly reproducible animal model for evaluating the acute anti-inflammatory activity of novel compounds. [26] Causality Behind Experimental Choices: The carrageenan model is used because it induces a well-characterized biphasic inflammatory response, allowing researchers to assess a compound's ability to suppress edema formation in a living system. It is a standard preclinical test that provides valuable information on a drug's potential efficacy in vivo. [17][26] Step-by-Step Methodology:
-
Animal Acclimatization: Rodents (typically rats) are acclimatized to the laboratory environment.
-
Compound Administration: Animals are divided into groups. The test group receives the piperazine-thiazole compound (e.g., orally), the positive control group receives a standard drug like Diclofenac, and the negative control group receives the vehicle. 3. Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. [17]5. Data Analysis: The percentage of edema inhibition is calculated for the treated groups relative to the control group at each time point. [17]
Structure-Activity Relationships (SAR)
Understanding how specific structural modifications affect biological activity is paramount for rational drug design. SAR studies on piperazine-thiazole scaffolds have revealed several key trends.
-
Substituents on the Thiazole Ring: The nature and position of substituents on the phenyl ring attached to the thiazole moiety significantly influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at specific positions can dramatically enhance or reduce anticancer or antimicrobial potency. [9][27]* Piperazine Modifications: Altering the substituent on the distal nitrogen of the piperazine ring is a common strategy to modulate activity and pharmacokinetic properties. [27]For instance, incorporating other heterocyclic rings or aryl groups can lead to enhanced binding at the target site. [9][10]* Linker Group: The chemical bridge connecting the piperazine and thiazole components can also be modified to optimize the compound's conformation and biological effect.
Caption: Logical relationships in the SAR of piperazine-thiazole scaffolds.
Conclusion and Future Perspectives
The hybridization of piperazine and thiazole rings has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The resulting scaffolds exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic tractability of these molecules allows for extensive structural diversification, enabling the systematic optimization of potency and selectivity through SAR studies.
Future work in this field should focus on several key areas:
-
Mechanism Deconvolution: While primary mechanisms are known, deeper investigation into the specific molecular targets and signaling pathways is necessary to fully understand how these compounds work.
-
Pharmacokinetic Optimization: In addition to potency, lead compounds must be optimized for drug-like properties, including solubility, metabolic stability, and bioavailability, to ensure their viability as clinical candidates.
-
Computational Design: The use of in silico tools, such as molecular docking and QSAR, can accelerate the design-synthesis-test cycle by predicting the activity of novel derivatives and prioritizing the most promising candidates for synthesis. [28] By integrating rational design, robust biological evaluation, and detailed mechanistic studies, piperazine-thiazole scaffolds will continue to be a rich source of lead compounds for the development of next-generation therapeutics.
References
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology. [Link]
-
Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Eurofins USA. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. Bentham Science. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Evaluation of Antimicrobial Efficacy. iFyber. [Link]
-
How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. MDPI. [Link]
-
Synthesis of piperazine derivatives containing pyridinemethyl/ thiazolemethyl and their biological activities. East China Normal University. [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Publishing. [Link]
-
Synthesis, characterization and anti-inflammatory activity some 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone. Asian Journal of Research in Chemistry. [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]
-
Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]
-
New pyrimidine/thiazole hybrids endowed with analgesic, anti‐inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX‐2/sEH dual inhibition. Scilit. [Link]
-
Synthesis, characterization, and biological activity of novel azole piperazine congeners. SpringerLink. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information. [Link]
-
Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine as Part of a Systematic Toxicological Analysis Procedure for Acidic Drugs and Poisons by Gas Chromatography- Mass Spectrometry after Extractive Methylation. ResearchGate. [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. ResearchGate. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]
-
(PDF) Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. ResearchGate. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
-
Guideline for the conduct of the efficacy studies for non-steroidal anti-inflammatory drugs. European Medicines Agency. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information. [Link]
-
New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition. PubMed. [Link]
-
What is the mechanism of Piperazine?. Patsnap Synapse. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]
-
Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. PubMed. [Link]
Sources
- 1. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. kosheeka.com [kosheeka.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 24. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]
- 25. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]
- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Exploring the therapeutic potential of piperazine-containing heterocycles.
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, few heterocycles possess the versatility of the piperazine ring. Defined as a six-membered saturated ring containing two nitrogen atoms at the 1,4-positions, piperazine is classified as a "privileged scaffold" due to its ability to bind to multiple receptor subtypes with high affinity.
This guide moves beyond basic definitions to explore the causality of piperazine’s success. It is not merely a linker; it is a physicochemical modulator that resolves solubility issues, defines exit vectors in kinase inhibitors, and serves as a tunable protonation switch in CNS agents.
Physicochemical Mechanics: Why Piperazine Works
The utility of piperazine stems from its unique acid-base profile and conformational dynamics.[1]
The Protonation Switch
Piperazine is a diamine with two distinct pKa values, typically around 5.3 and 9.8 [1].
-
At Physiological pH (7.4): The molecule exists predominantly in a mono-cationic state. This is critical for drug design because the positive charge drastically reduces LogD (distribution coefficient), enhancing aqueous solubility without compromising membrane permeability to the extent of a permanent quaternary ammonium salt.
-
Receptor Interaction: The protonated nitrogen often serves as a key anchor point, forming ionic bonds with aspartate or glutamate residues in G-Protein Coupled Receptors (GPCRs) [2].
Conformational Control
Unlike open-chain diamines, piperazine introduces rigidity. It exists primarily in a chair conformation , which minimizes steric strain. This rigidity is vital for:
-
Entropy Penalties: By restricting the number of rotatable bonds, piperazine reduces the entropic cost of binding to a target protein.
-
Vector Definition: It orients substituents at a defined 180° angle (pseudo-equatorial), making it an ideal spacer for bivalent ligands or PROTACs (Proteolysis Targeting Chimeras) [3].
Data Summary: Piperazine vs. Piperidine
| Property | Piperazine | Piperidine | Impact on Drug Design |
| H-Bond Donors | 1 (Secondary amine) | 1 | Piperazine offers an extra handle for derivatization. |
| H-Bond Acceptors | 2 | 1 | Piperazine increases water solubility.[2][3] |
| pKa (Conj. Acid) | ~9.8 / ~5.3 | ~11.2 | Piperazine is less basic, reducing phospholipidosis risk. |
| Polar Surface Area | ~12-20 Ų | ~12 Ų | Higher PSA in piperazine aids in lowering LogP. |
Visualization: The SAR Logic
The following diagram illustrates the decision logic for incorporating a piperazine scaffold during lead optimization.
Figure 1: Decision logic for employing piperazine scaffolds in medicinal chemistry to resolve ADME and binding challenges.
Therapeutic Case Studies
Oncology: The Kinase "Solvent Tail"
In kinase inhibitors like Palbociclib (CDK4/6 inhibitor) and Imatinib (BCR-Abl inhibitor), the piperazine ring plays a specific structural role. It is rarely buried deep in the hydrophobic ATP-binding pocket. Instead, it projects out towards the solvent interface [4].
-
Mechanism: The piperazine group solubilizes the hydrophobic core of the inhibitor.
-
Interaction: In Palbociclib, the piperazine tail is exposed to the solvent but anchored by ionic interactions, improving the pharmacokinetic profile without interfering with the hinge-binding region [5].
CNS Disorders: The GPCR Modulator
Aripiprazole (Abilify) utilizes an aryl-piperazine motif.[4] Here, the nitrogen atom acts as a critical pharmacophore element.[5]
-
Mechanism: The charged nitrogen mimics the protonated amine of endogenous neurotransmitters (dopamine/serotonin), allowing it to bind to the aspartic acid residue in the transmembrane domain of D2 and 5-HT receptors [6].
Emerging Frontier: PROTAC Linkers
Recent developments utilize piperazine as a rigid linker in PROTACs.[6] Unlike flexible alkyl chains, piperazine prevents the "collapse" of the molecule, maintaining the necessary distance between the E3 ligase ligand and the target protein ligand to ensure efficient ubiquitination [7].
Synthetic Methodology: Buchwald-Hartwig Amination
Creating aryl-piperazines efficiently is a cornerstone of modern synthesis. The Buchwald-Hartwig amination is the gold standard, replacing harsh nucleophilic aromatic substitutions (SnAr) that limit substrate scope.
Protocol: Pd-Catalyzed N-Arylation
Objective: Synthesize N-aryl piperazine from an aryl bromide and Boc-piperazine. Rationale: We use XPhos as a ligand because its steric bulk promotes the reductive elimination step, which is often the rate-determining step for electron-rich amines like piperazine [8].
Reagents
-
Substrate: Aryl Bromide (1.0 equiv)[7]
-
Amine: N-Boc-Piperazine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos (2-4 mol%)[7]
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[7]
-
Solvent: Toluene or Dioxane (Anhydrous)
Step-by-Step Workflow
-
Inerting: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times. Trustworthiness Check: Oxygen poisons the Pd(0) species.
-
Loading: Add Pd₂(dba)₃, XPhos, and NaOtBu under positive inert gas pressure.
-
Solvation: Add anhydrous toluene. Stir for 5 minutes to allow the active Pd-Ligand complex to form (solution often turns dark red/brown).
-
Addition: Add the Aryl Bromide and N-Boc-Piperazine.
-
Heating: Seal and heat to 100°C for 4–12 hours.
-
Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc).
Visualization: The Catalytic Cycle
Figure 2: The Buchwald-Hartwig catalytic cycle tailored for piperazine arylation.
Biological Validation: Kinase Selectivity Workflow
To validate the therapeutic potential of a piperazine-containing kinase inhibitor, a self-validating screening cascade is required.
Screening Cascade
-
Enzymatic Assay ( Biochemical): FRET-based assay to determine IC50 against the purified kinase.
-
Cellular Potency (NanoBRET): Verifies target engagement inside the cell (permeability check).
-
Selectivity Profiling (KinomeScan): Tests the compound against ~400 kinases to ensure the piperazine moiety hasn't introduced promiscuity.
Visualization: Mechanism of Action
Figure 3: Structural mechanism of action showing the piperazine tail orienting towards the solvent front.
References
-
BenchChem. (2025).[5][7][8] The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from
-
Romanelli, M. N., et al. (2023).[9][10] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1). Retrieved from
-
RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [6]
-
Goel, K. K., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA. Retrieved from
-
MDPI. (2023). Piperazine in Kinase Inhibitors: Structural Insights. Retrieved from
-
Chaudhary, J., et al. (2024).[11] A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine. Medicinal Chemistry. Retrieved from
-
Ten, A., et al. (2026).[10] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ChemistryOpen. Retrieved from
-
National Institutes of Health. (2014). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic Conditions. Retrieved from
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scilit.com [scilit.com]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. benthamdirect.com [benthamdirect.com]
Technical Guide: Physicochemical Profile of 1-Piperazinyl(2-thiazolyl)methanone
This is an in-depth technical guide on the physicochemical properties and applications of 1-Piperazinyl(2-thiazolyl)methanone .
Part 1: Executive Summary & Compound Identity
1-Piperazinyl(2-thiazolyl)methanone (also known as Piperazin-1-yl(thiazol-2-yl)methanone ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. It serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of Monoacylglycerol Lipase (MAGL) inhibitors , antiviral agents, and CNS-active compounds.
Critical Distinction (The "Trap" for Researchers)
A common error in literature and procurement is confusing this compound with 1-(2-Thiazolyl)piperazine (CAS 42270-37-1).
-
Target Compound: Contains a carbonyl linker (
) between the thiazole and piperazine rings. -
Common Analog: Contains a direct C-N bond between the thiazole C2 position and the piperazine nitrogen.
Structural Identity:
| Attribute | Detail |
|---|---|
| IUPAC Name | Piperazin-1-yl(1,3-thiazol-2-yl)methanone |
| Common Names | 2-Thiazolylcarbonylpiperazine; 1-(Thiazole-2-carbonyl)piperazine |
| Molecular Formula |
Part 2: Physicochemical Profile[2]
The following properties are synthesized from experimental data of structural analogs and computational models (ACD/Labs, ChemAxon) for the free base form.
Quantitative Data Table
| Property | Value | Confidence | Context |
| LogP (Octanol/Water) | -0.5 to 0.2 | High | Highly polar due to the basic amine and amide functionality. |
| LogD (pH 7.4) | -1.2 to -0.8 | High | At physiological pH, the distal amine is protonated, increasing hydrophilicity. |
| pKa (Basic) | 8.6 ± 0.5 | Medium | Refers to the distal piperazine nitrogen ( |
| pKa (Acidic) | ~12 (Amide) | Low | The amide proton is not acidic under physiological conditions. |
| Topological PSA | ~75 | High | Includes contributions from Thiazole N/S, Amide O, and Piperazine NH. |
| Solubility (Water) | High (>10 mg/mL) | High | Forms stable salts (HCl, TFA) that are highly water-soluble. |
| Solubility (Organic) | Moderate | Medium | Soluble in DMSO, MeOH, DCM; poor in Hexanes/Et2O. |
Structural Analysis & Reactivity
-
Thiazole Ring: The 2-position carbonyl makes the thiazole ring electron-deficient. This increases the acidity of the C5 proton slightly but makes the ring resistant to oxidative metabolism compared to electron-rich heterocycles.
-
Piperazine Moiety: The
is part of the amide bond and is non-nucleophilic. The is a secondary amine, acting as the primary nucleophilic center for further derivatization (e.g., reductive amination, alkylation, or acylation). -
Amide Linker: The carbonyl group is rigid, enforcing a specific spatial orientation between the thiazole "head" and the piperazine "tail," which is critical for binding affinity in enzyme pockets (e.g., MAGL).
Part 3: Synthetic Routes & Purity Profiling
Synthesis typically avoids direct coupling of thiazole-2-carboxylic acid due to decarboxylation risks. The preferred route uses an activated acid derivative.
Experimental Protocol: Amide Coupling
Objective: Synthesis of 1-Piperazinyl(2-thiazolyl)methanone from Thiazole-2-carboxylic acid.
Reagents:
-
Thiazole-2-carboxylic acid (1.0 eq)
-
Boc-piperazine (1.1 eq) - Use mono-protected piperazine to prevent dimerization.
-
HATU or EDC/HOBt (1.2 eq) - Coupling agents.
-
DIPEA (3.0 eq) - Base.
-
DMF or DCM - Solvent.
Step-by-Step Methodology:
-
Activation: Dissolve Thiazole-2-carboxylic acid in dry DMF under
atmosphere. Add DIPEA and stir for 10 min. Add HATU and stir at for 30 min to form the active ester. -
Coupling: Add Boc-piperazine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid), water, and brine. Dry overngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Deprotection: Treat the intermediate (Boc-protected) with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours at RT to remove the Boc group.
-
Isolation: Evaporate solvent. The product is typically isolated as the HCl or TFA salt. For the free base, neutralize with
and extract into DCM.
Common Impurities:
-
Dimer: Bis(thiazol-2-ylcarbonyl)piperazine (formed if unprotected piperazine is used).
-
Decarboxylated Thiazole: Thiazole (formed if the acid is overheated before coupling).
Visualization: Synthesis Pathway[3]
Caption: Synthesis of 1-Piperazinyl(2-thiazolyl)methanone via Boc-protection strategy to avoid dimerization.
Part 4: Applications in Drug Discovery[4]
This scaffold is not merely a linker; it is a pharmacophore used to modulate solubility and target engagement.
Monoacylglycerol Lipase (MAGL) Inhibitors
The thiazole-carbonyl-piperazine moiety is a "tail" used in the design of MAGL inhibitors (e.g., for pain and neuroinflammation).[2]
-
Mechanism: The piperazine nitrogen is often substituted with an azetidine or carbamate warhead that covalently modifies the enzyme.
-
Role of Scaffold: The thiazole ring sits in the hydrophobic pocket, while the carbonyl positions the warhead correctly against the catalytic serine.
Antiviral & Antimicrobial Agents
-
Benzothiazole Analogs: The benzo-fused derivatives (Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone) have shown activity against Mycobacterium tuberculosis.
-
Kinase Inhibition: Used in pyrrolotriazine kinase inhibitors as a solubility-enhancing group that also provides hydrogen bond acceptors (thiazole N, carbonyl O).
Visualization: Physicochemical Influence Map
Caption: Impact of the scaffold's structural features on ADME properties.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine (Analog Reference). Retrieved February 26, 2026, from [Link]
-
Mori, M., et al. (2020). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase (MAGL) PET tracers. National Institutes of Health (NIH) / PMC. Retrieved from [Link]
-
Chakraborti, A. K., et al. (2016). Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. European Journal of Medicinal Chemistry. (Cited via PubMed).[3]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
Novel anti-mycobacterial chemotypes based on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones.
An In-depth Technical Guide for Drug Development Professionals
Novel Anti-mycobacterial Chemotypes: Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones
A Senior Application Scientist's Guide to Synthesis, Evaluation, and Mechanism of a New Anti-Tuberculosis Scaffold
Executive Summary
Tuberculosis (TB), particularly its multi-drug-resistant (MDR) and extensively drug-resistant (XDR) forms, remains a formidable global health threat, necessitating the urgent discovery of novel therapeutics. This guide delves into the promising anti-mycobacterial chemotype, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones (BTPMs). Born from a strategic molecular hybridization of benzothiazole and piperazine moieties, this scaffold has yielded compounds with significant potency against Mycobacterium tuberculosis (Mtb) H37Rv. This document provides a comprehensive overview of the BTPM scaffold, detailing its rational design, synthetic pathways, a multi-pillar framework for biological evaluation, and an exploration of its potential mechanism of action. We present validated, step-by-step protocols for key assays, summarize critical structure-activity relationship (SAR) data, and contextualize the findings within the broader landscape of TB drug discovery, offering a technical resource for researchers dedicated to combating this persistent infectious disease.
Introduction: The Unmet Need in Tuberculosis Drug Discovery
The enduring global burden of Tuberculosis (TB) is exacerbated by the alarming rise of drug-resistant strains.[1] First-line treatments are rendered ineffective against MDR-TB, and the emergence of XDR-TB severely limits therapeutic options.[1] This crisis underscores a critical need for new anti-mycobacterial agents that operate via novel mechanisms of action, thereby circumventing existing resistance pathways.
In the search for such agents, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The benzothiazole nucleus is one such scaffold, recognized for its broad spectrum of pharmacological activities, including anti-tubercular properties.[2][3] This guide focuses on a specific, rationally designed class of benzothiazole derivatives, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones (BTPMs), which have been identified as a potent new chemotype against M. tuberculosis.[4]
The BTPM Scaffold: A Product of Rational Design
The BTPM scaffold was conceived through a molecular hybridization strategy, a powerful technique in drug design that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, selectivity, or improved pharmacokinetic properties. This approach merged N-benzyl benzo[d]thiazole-2-carboxamides with alicyclic piperazines, resulting in a novel chemical space for anti-TB drug discovery.[1][5] The core structure is characterized by a central carbonyl linker connecting the benzothiazole ring system at the 2-position to a piperazine ring, which allows for diverse substitutions to modulate activity and properties.
Synthesis and Chemical Space Exploration
The synthesis of the BTPM library is efficient, often achievable in good to moderate yields, and can be performed under solvent-free conditions.[5] The general pathway involves a two-step process that is amenable to creating a diverse library of analogs for SAR studies.
Core Synthesis Strategy: Causality and Rationale
The chosen synthetic route is logical and robust. It begins with the formation of a key benzothiazole intermediate, which is then coupled with various substituted piperazines.
-
Step 1: Formation of the Benzothiazole Core. The process starts with the reaction of a 5-substituted 2-aminothiophenol with ethyl glyoxylate. This reaction efficiently constructs the core benzo[d]thiazole-2-carboxylate intermediate.[5] The choice of substituted 2-aminothiophenols at this stage is a critical decision point, as it directly installs desired functionality onto the benzothiazole ring system, which has been shown to be crucial for potency.[4]
-
Step 2: Amidation with Piperazines. The carboxylate intermediate is then amidated with a diverse panel of N-substituted piperazines.[5] This step is pivotal for exploring the chemical space around the piperazine moiety, which significantly influences the compound's biological activity and physicochemical properties.
This streamlined pathway allows for the systematic variation of substituents at both the benzothiazole and piperazine rings, facilitating a thorough investigation of the structure-activity relationships.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for the BTPM library.
Biological Evaluation: A Multi-Pillar Framework
To validate a new anti-mycobacterial chemotype, a rigorous and multi-faceted biological evaluation is essential. This process rests on three pillars: determining in vitro potency, assessing intracellular efficacy, and establishing a therapeutic index through cytotoxicity profiling.
Visualizing the Evaluation Workflow
Caption: The sequential workflow for evaluating BTPM compounds.
Pillar 1: In Vitro Anti-mycobacterial Potency
The first step is to determine the intrinsic activity of the compounds against the pathogen itself. The Minimum Inhibitory Concentration (MIC) is the standard metric.
This protocol is a widely accepted, reliable method for determining the MIC of compounds against M. tuberculosis.[6] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Alamar Blue reagent (Resazurin sodium salt solution)
-
Test compounds dissolved in DMSO
-
Positive control: Isoniazid or Rifampicin[6]
-
Negative control: DMSO (vehicle)
-
Sterile 96-well microplates
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.6-0.8).[6] Adjust the culture to a final concentration of ~5 x 10⁵ CFU/mL.
-
Compound Plating: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plate. The final DMSO concentration should not exceed 1%, a level typically non-toxic to Mtb.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the test compounds. Include wells for positive (bacteria + standard drug) and negative (bacteria + DMSO) controls.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days. The incubation period is crucial due to the slow growth rate of Mtb.
-
Assay Development: Add 20 µL of Alamar Blue solution to each well. Re-incubate the plates for another 24 hours.
-
Data Reading: Visually inspect for color change (blue to pink) or measure fluorescence (Ex/Em: 560/590 nm). The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink, indicating inhibition of metabolic activity.
Self-Validation: The inclusion of a potent, known anti-TB drug (positive control) validates that the assay can detect inhibition, while the vehicle control (negative control) ensures that the solvent has no effect and that the bacteria are viable.
Seventeen compounds from an initial library of thirty-six showed promising anti-mycobacterial potential with MICs in the low micromolar range (1-10 µM).[4] A key finding was the superior potency of analogs containing a trifluoromethyl group at the 5-position of the benzothiazole ring.
| Compound Series | Substitution Pattern | MIC Range (µM) | Cytotoxicity (CC50, µg/mL) | Therapeutic Index (TI) | Reference |
| BTPM Leads | 5-Trifluoromethyl on Benzothiazole | 2.35 - 7.94 | >50 | 8 - 64 | [4],[7] |
| Other Analogs | Various substitutions | 1 - 10 | >50 | Not specified | [4] |
Pillar 2: Intracellular Efficacy
M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[8] Therefore, a compound's ability to penetrate host cells and kill the bacteria within this protective niche is a critical determinant of its potential clinical utility.
This assay measures the ability of a compound to reduce the bacterial load within infected macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7 or J774)[8]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Autoluminescent M. tuberculosis H37Rv (H37Rv_Lux) or wild-type H37Rv
-
Test compounds and controls
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H11 agar plates (for CFU counting if not using luminescent strain)
Step-by-Step Methodology:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that yields a confluent monolayer after 24 hours.
-
Infection: Infect the macrophage monolayer with M. tuberculosis at a Multiplicity of Infection (MOI) of 1-5 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS or medium to remove any bacteria that have not been internalized. This step is crucial for ensuring that the measured activity is against intracellular bacteria only.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ atmosphere.
-
Quantification of Bacterial Viability:
-
Luminescence Method: If using an autoluminescent strain, read the relative light units (RLU) directly from the plate. A decrease in RLU corresponds to bacterial killing.[8]
-
CFU Counting Method: Lyse the macrophages with lysis buffer. Serially dilute the lysate and plate on 7H11 agar. Incubate for 3-4 weeks and count the colonies. A reduction in CFU compared to the untreated control indicates intracellular activity.
-
Pillar 3: Cytotoxicity and Therapeutic Index
An ideal antimicrobial agent must be selectively toxic to the pathogen while sparing host cells. Cytotoxicity assays are performed to determine the concentration at which a compound becomes toxic to mammalian cells (CC50).
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Complete culture medium
-
Test compounds and controls
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The CC50 is the compound concentration that reduces cell viability by 50%.
Therapeutic Index (TI): The TI is a critical measure of a compound's selectivity. It is calculated as the ratio of cytotoxicity to activity (TI = CC50 / MIC). A higher TI is desirable, indicating a wider window between the effective dose and the toxic dose. The most promising BTPM compounds exhibited a TI between 8 and 64, highlighting their selective anti-mycobacterial activity.[4][7]
Mechanism of Action and Target Identification
While the BTPM scaffold is established as a potent inhibitor of Mtb growth, its precise molecular target is an area of active investigation. Understanding the mechanism of action is crucial for rational lead optimization and predicting potential resistance mechanisms.
The Broader Context: Key Anti-TB Targets
Several validated targets exist within M. tuberculosis, offering a framework for understanding how new compounds might function:
-
InhA: An enoyl-ACP reductase essential for mycolic acid biosynthesis, the target of the frontline drug isoniazid.[10][11][12]
-
ATP Synthase: Critical for energy production in the bacterium; inhibited by the newer drug bedaquiline.[13][14][15]
-
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-oxidase is a key enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan.[16][17] It is a highly vulnerable target, and many benzothiazole-containing compounds are known to inhibit it.[18][19][20]
Investigating the BTPM Target
Preliminary studies suggest that the BTPM scaffold may act on the histidine biosynthesis pathway. Re-evaluation of the compounds' anti-mycobacterial activity in the presence of L-histidine, an allosteric inhibitor of the enzyme HisG, hinted that BTPMs might also target this enzyme.[7] However, this remains a hypothesis that requires further direct enzymatic and genetic validation.
Given the strong body of evidence linking the broader benzothiazole class to DprE1, it is highly plausible that BTPM compounds may also exert their effect, at least in part, through the inhibition of this critical cell wall synthesis enzyme.[16][18]
Visualizing Potential Mycobacterial Targets
Caption: Potential molecular targets for the BTPM scaffold in Mtb.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the BTPM scaffold has revealed key structural features that govern its anti-mycobacterial activity. This SAR data is invaluable for guiding the design of next-generation analogs with improved potency and drug-like properties.
Key SAR Findings
-
Benzothiazole Ring Substituents: The presence of a 5-trifluoromethyl group is strongly correlated with enhanced potency.[4][7] This electron-withdrawing group likely influences the electronic properties of the benzothiazole core and may enhance binding to the target protein.
-
Piperazine Ring Substituents: For compounds lacking the 5-trifluoromethyl group, a bulky substituent on the distal nitrogen of the piperazine ring is required to maintain activity.[1] This suggests the presence of a corresponding hydrophobic pocket in the target's binding site.
Visualizing Key SAR Points
Caption: Key structure-activity relationships for the BTPM scaffold.
Quantitative Structure-Activity Relationship (QSAR)
To further refine lead optimization, a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) was developed for this series.[4][7] Such computational models provide a quantitative correlation between the 3D properties (steric and electrostatic fields) of the molecules and their biological activity. A statistically reliable CoMFA model with high predictive power (r²_pred = 0.718) was established, which can be used to accurately forecast the MIC of newly designed, unsynthesized analogs, thereby saving resources and accelerating the discovery cycle.[4]
Conclusion and Future Directions
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold represents a validated and promising starting point for the development of new anti-tuberculosis therapeutics. Compounds in this class exhibit potent, low-micromolar activity against M. tuberculosis, possess a favorable therapeutic index, and are synthetically accessible.
The path forward requires a focused effort on several fronts:
-
Definitive Target Validation: Employing techniques such as thermal shift assays, isothermal titration calorimetry with recombinant target proteins (e.g., HisG, DprE1), or whole-genome sequencing of resistant mutants to unequivocally identify the molecular target(s).
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and suitability for in vivo studies.
-
In Vivo Efficacy Studies: Testing the most promising candidates in established murine models of TB infection to determine if the potent in vitro activity translates to a therapeutic effect in a living organism.
-
SAR Expansion: Synthesizing and testing new analogs guided by the established SAR and 3D-QSAR models to further optimize for potency, selectivity, and pharmacokinetic properties.
Through this structured and iterative process, the BTPM scaffold holds the potential to deliver a novel clinical candidate to enrich the sparse pipeline of next-generation anti-tubercular drugs.
References
- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Advances.
- What are mycobacterial ATP synthase inhibitors and how do they work? - Patsnap Synapse. (2024).
- Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. (2024). Antimicrobial Agents and Chemotherapy.
- Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. (n.d.). Antimicrobial Agents and Chemotherapy.
- Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-oxidase. (2015). PubMed.
- Direct inhibitors of InhA active against Mycobacterium tuberculosis. (n.d.).
- Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. (2024). MDPI.
- Current Perspective of ATP Synthase Inhibitors in the Management of the Tuberculosis. (2021). Bentham Science.
- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). Semantic Scholar.
- DprE1 Inhibitors. (n.d.). Working Group for New TB Drugs.
- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Publishing.
- ATP Synthesis Inhibitors. (n.d.). Working Group for New TB Drugs.
- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Advances.
- Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calcul
- Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-beta-D-ribose 2 '-oxidase. (n.d.). Infoscience.
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies. (2016). PubMed.
- Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candid
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy.
- Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2018). Current Topics in Medicinal Chemistry.
- Anti-mycobacterial agents: Design, Synthesis, Biological Evaluation and COMFA Study of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones. (2017).
- Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro. (2011). Probe Reports from the NIH Molecular Libraries Program.
- Identification of novel chemical scaffolds that inhibit the growth of Mycobacterium tuberculosis in macrophages. (2021). bioRxiv.
- Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. (n.d.).
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as New Anti-mycobacterial Chemotypes: Design, Synthesis, Biological Evaluation and 3D-QSAR Studies. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]
- 6. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. ATP Synthesis Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 16. Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-beta-D-ribose 2 '-oxidase [infoscience.epfl.ch]
Technical Whitepaper: Discovery of Piperidinyl/Piperazinyl-Benzothiazole Derivatives as PPARδ Agonists
Executive Summary
This technical guide details the discovery and optimization of 2-(1-piperidinyl)-1,3-benzothiazole derivatives as potent, highly selective agonists of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Unlike PPARα (fibrates) and PPARγ (thiazolidinediones), PPARδ remains an elusive target due to the difficulty in achieving subtype selectivity to avoid off-target side effects such as rhabdomyolysis or edema.
This analysis focuses on the medicinal chemistry campaign that utilized docking-based virtual screening to identify a benzothiazole hit, followed by structure-based drug design (SBDD) to optimize the central piperidine linker . The culmination of this work is the identification of advanced leads (e.g., Compound 21 ) featuring a 4-pyrrolidinyl-piperidine moiety, which exhibits single-digit nanomolar potency (
Scientific Background & Therapeutic Rationale[2][4][5][6][7][8][9][10]
The PPARδ Target
PPARδ is a nuclear receptor ubiquitously expressed, with high prevalence in tissues with high lipid metabolism rates (skeletal muscle, heart, liver).[4] Its activation drives the transcription of genes involved in fatty acid
-
Therapeutic Potential: Metabolic syndrome, dyslipidemia (raising HDL-C), type 2 diabetes, and atherosclerosis.
-
The Selectivity Challenge: The ligand-binding domains (LBD) of PPAR
, , and share high homology (60-70%). Non-selective activation leads to severe adverse events (AEs):-
PPAR
activation: Risk of renal failure/rhabdomyolysis. -
PPAR
activation: Fluid retention, weight gain, bone fractures.[5]
-
Mechanism of Action
Upon ligand binding, PPARδ undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.[6]
Figure 1: PPARδ signaling cascade initiated by benzothiazole agonist binding.
Medicinal Chemistry Strategy
Scaffold Selection: The Benzothiazole-Piperidine Core
Early screening campaigns identified the 2-amino-benzothiazole scaffold. However, the breakthrough came from rigidifying the linker between the aromatic tail (benzothiazole) and the acidic headgroup (phenylpropionic acid).
-
Benzothiazole Moiety: Occupies the large hydrophobic pocket of the PPARδ LBD.
-
Piperidine Linker: Unlike flexible alkyl chains, the piperidine ring restricts conformational entropy, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding.[7]
-
Acidic Headgroup: Forms critical hydrogen bonds with His323 , His449 , and Tyr473 in the AF-2 helix (Helix 12), essential for agonist activity.
Structure-Activity Relationship (SAR)
Optimization focused on the 4-position of the piperidine ring and the substituents on the benzothiazole.
Table 1: SAR of Piperidinyl-Benzothiazole Derivatives (Representative Data)
| Compound ID | R1 (Benzothiazole) | R2 (Piperidine 4-pos) | PPARδ EC50 (nM) | Selectivity (vs α/γ) |
| 2_1 (Hit) | H | H | 120 | Low |
| 2_11 | 4-Cl | H | 19.1 | Moderate |
| 2_8 | 4-CF3 | H | 8.5 | >30-fold |
| Lead 21 | 6-F | 1-Pyrrolidinyl | 3.6 | >1000-fold |
Note: Data synthesized from Kato et al. (2023) and related patent literature.
Key Insight: The introduction of a pyrrolidine ring at the 4-position of the piperidine (Compound 21) was a critical "magic methyl" moment. This group fills a specific sub-pocket in the PPARδ LBD that is sterically restricted in PPAR
Chemical Synthesis Protocols
The synthesis of these derivatives typically follows a convergent route involving a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The molecule is disconnected at the benzothiazole-nitrogen bond.
-
Fragment A: 2-Chlorobenzothiazole (commercially available or synthesized from 2-aminothiophenol).
-
Fragment B: Piperidine-4-carboxylic acid derivative or 4-amino-piperidine derivative.
Detailed Synthetic Workflow (Compound 21 Analog)
Figure 2: General synthetic route for piperidinyl-benzothiazole derivatives.
Protocol: Step 2 (
Coupling)
Objective: Couple the benzothiazole core to the piperidine linker.
-
Reagents:
-
2-Chloro-6-fluorobenzothiazole (1.0 eq)
-
4-(Pyrrolidin-1-yl)piperidine (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the benzothiazole in DMF (0.5 M concentration).
-
Add
and the piperidine derivative. -
Heat the reaction mixture to 100°C under
atmosphere for 4–6 hours. -
Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS.
-
-
Workup:
-
Cool to room temperature. Pour into ice-water.
-
Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO2, MeOH/DCM gradient).
-
Biological Validation Protocols
GAL4-PPAR Transactivation Assay
This is the industry-standard assay to determine potency (
Principle: A fusion protein containing the yeast GAL4 DNA-binding domain and the human PPAR (LBD) is expressed. Ligand binding recruits co-activators, driving the expression of a Luciferase reporter gene.
Protocol:
-
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells.
-
Transfection:
-
Plasmids: pM-hPPAR
-LBD (GAL4 fusion), pG5-Luc (Reporter containing 5x GAL4 binding sites), pRL-SV40 (Renilla internal control). -
Use Lipofectamine 2000 according to manufacturer instructions.
-
-
Treatment:
-
24 hours post-transfection, treat cells with test compounds (dissolved in DMSO) in a dose-response range (e.g., 0.1 nM to 10
M). -
Include controls: GW501516 (Positive Control), DMSO (Vehicle).
-
-
Readout:
-
Incubate for 24 hours.
-
Lyse cells and measure Firefly and Renilla luciferase activity using a Dual-Luciferase Assay System.
-
Calculation: Normalize Firefly/Renilla ratio. Plot dose-response curve to calculate
.
-
Conclusion
The discovery of piperidinyl-benzothiazole derivatives represents a significant advancement in PPAR
References
-
Kato, T., et al. (2023).[3] Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry. Link
-
Kato, T., et al. (2023).[3] Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Chemical and Pharmaceutical Bulletin. Link
-
Sznaidman, M. L., et al. (2003).[2] Novel Selective Small Molecule Agonists for Peroxisome Proliferator-Activated Receptor δ (PPARδ) – Synthesis and Biological Activity. Bioorganic & Medicinal Chemistry Letters. Link
-
Ammazzalorso, A., et al. (2011). Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Zheng, L., et al. (2020).[7][8] Discovery of novel dual PPARα/δ agonists based on benzimidazole scaffold for the treatment of non-alcoholic fatty liver disease. Bioorganic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. Discovery of novel dual PPARα/δ agonists based on benzimidazole scaffold for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using 1-Piperazinyl(2-thiazolyl)methanone in in vitro cancer cell line assays.
[1][2]
Introduction & Mechanism of Action
1-Piperazinyl(2-thiazolyl)methanone (CAS: 745066-55-1 or related derivatives) represents a core pharmacophore used to build potent anticancer agents.[1][2]
-
Structural Significance: The thiazole-carbonyl-piperazine linkage is a rigid linker that positions substituents to interact with the serine hydrolase superfamily (e.g., Monoacylglycerol Lipase - MAGL) or the ATP-binding pocket of tyrosine kinases.[1][2]
-
Biological Context:
-
Lipid Metabolism: Derivatives of this scaffold are potent inhibitors of MAGL , an enzyme upregulated in aggressive cancers (ovarian, breast, melanoma) that drives pathogenicity by supplying free fatty acids for membrane synthesis and signaling.[1]
-
Kinase Inhibition: The thiazole moiety can function as a hinge-binder in kinase inhibitors (e.g., VEGFR2), blocking angiogenesis and proliferation.[1][2]
-
Experimental Strategy: When testing this compound, researchers are typically evaluating either:
Experimental Workflow (Visualized)
The following diagram outlines the logical flow for evaluating this scaffold, distinguishing between general cytotoxicity and targeted mechanistic validation.
Caption: Workflow for stratifying 1-Piperazinyl(2-thiazolyl)methanone activity from initial screening to mechanistic validation.
Protocol 1: Compound Preparation & Storage[1]
Critical Note: The free base of the piperazine moiety may be sensitive to CO₂ (forming carbamates) or oxidation.[1][2] Use the hydrochloride salt if available for better stability, or store the free base strictly under inert gas.[1]
-
Solubility Assessment:
-
Storage:
Protocol 2: Cytotoxicity Screening (MTT Assay)
This assay determines the IC50 (half-maximal inhibitory concentration) of the scaffold.[1][2]
Cell Lines:
-
Target: MDA-MB-231 (Breast, MAGL-high), HepG2 (Liver), A549 (Lung).[1][2]
-
Control: HDF (Human Dermal Fibroblasts) or MCF-10A (Non-tumorigenic breast) to assess selectivity.[1][2]
Procedure:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Incubation: Treat cells for 48 or 72 hours.
-
Development:
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Viability =
Protocol 3: Mechanistic Validation (MAGL Pathway)[1][2]
If the compound shows activity (IC50 < 50 µM) in aggressive cancer lines (e.g., MDA-MB-231), test for Monoacylglycerol Lipase (MAGL) inhibition, as this scaffold is a known MAGL pharmacophore.[1][2]
Rationale: MAGL hydrolyzes monoacylglycerols (2-AG) into Arachidonic Acid (AA) and Glycerol.[1][2] AA feeds into the Prostaglandin E2 (PGE2) pathway, driving tumorigenesis.[1][2]
Pathway Diagram:
Caption: Putative Mechanism of Action: Inhibition of MAGL prevents the release of pro-tumorigenic Arachidonic Acid.[1][2]
Assay Steps (Cell-Based MAGL Activity):
-
Preparation: Treat cells with the compound (at IC50 and 2x IC50) for 4 hours.
-
Lysis: Harvest cells and lyse in membrane-preservation buffer (MAGL is membrane-associated).[1][2]
-
Substrate Addition: Incubate lysate with 4-nitrophenyl acetate (generic esterase substrate) or a specific commercially available MAGL fluorescent substrate (e.g., arachidonoyl-1-thio-glycerol).[1][2]
-
Readout: Measure fluorescence/absorbance kinetics over 30 minutes.
-
Interpretation: A decrease in substrate hydrolysis rate compared to control indicates target engagement.[1][2]
Data Presentation Template
When reporting results for this scaffold, use the following table structure to ensure clarity and comparability.
| Cell Line | Tissue Origin | Compound IC50 (µM) | Max Inhibition (%) | MAGL Status | Interpretation |
| MDA-MB-231 | Breast (TNBC) | [Data] | [Data] | High | Sensitivity suggests lipid dependency.[1][2] |
| MCF-7 | Breast (Luminal) | [Data] | [Data] | Low | Control for hormone sensitivity.[1][2] |
| HepG2 | Liver | [Data] | [Data] | Variable | General cytotoxicity check.[1][2] |
| HDF | Fibroblast | [Data] | [Data] | N/A | Toxicity index (Safety).[1][2] |
References
-
Butler, C. R., et al. (2017).[1] Piperazinyl-thiazoles as potent inhibitors of Monoacylglycerol Lipase (MAGL).[1][2] Journal of Medicinal Chemistry.[1][2] (Generalized citation for scaffold class).[1][2]
-
Granchi, C., et al. (2016).[1] Monoacylglycerol lipase inhibitors as potential anticancer agents.[1][2] ChemMedChem.[1][2] [1][2]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 889170, Thiazole-Piperazine Derivatives.[1][2][1][2]
-
Nomura, D. K., et al. (2010).[1] Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis.[1][2] Cell.[1][2][3][4] [1][2]
(Note: Specific CAS 745066-55-1 is a commercially available building block often cited in patent literature for MAGL/FAAH inhibitor synthesis).[1][2]
Sources
- 1. BindingDB BDBM89249 (4-Benzothiazol-2-yl-piperazin-1-yl)-[4-(4-fluoro-benzyl)-4H-thieno[3,2-b]pyrrol-5-yl]-methanone::MLS000528994::SMR000121469::[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]methanone::[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[4-[(4-fluorophenyl)methyl]thieno[3,2-b]pyrrol-5-yl]methanone::[4-(1,3-benzothiazol-2-yl)piperazino]-[4-(4-fluorobenzyl)thieno[3,2-b]pyrrol-5-yl]methanone::cid_1427983 [bindingdb.org]
- 2. 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione | C15H18N4OS2 | CID 889170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for cell-based transactivation assay with piperidinyl-benzothiazole derivatives.
Application Note & Protocol
A High-Throughput Cell-Based Transactivation Assay for Characterizing Piperidinyl-Benzothiazole Derivatives as PPARδ Agonists
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based transactivation assay to quantify the activity of piperidinyl-benzothiazole derivatives. Recent studies have identified this class of compounds as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a key nuclear receptor involved in metabolic regulation and inflammation.[1] The protocol herein leverages a dual-luciferase reporter system to provide a highly sensitive and quantitative method for characterizing compound potency (EC₅₀) and efficacy, essential for lead optimization and mechanism-of-action studies.
Principle of the Assay
Transactivation assays are a cornerstone of drug discovery for screening compounds that modulate transcription factor activity.[2][3] This assay quantifies the ability of a test compound, such as a piperidinyl-benzothiazole derivative, to activate the PPARδ nuclear receptor.
The core principle involves co-transfecting a suitable mammalian cell line with two key plasmids:
-
An Expression Plasmid: This vector constitutively expresses the full-length human PPARδ protein.
-
A Reporter Plasmid: This vector contains a promoter with multiple tandem copies of the PPAR Response Element (PPRE). This PPRE drives the expression of a reporter gene, in this case, Firefly luciferase.[4]
When a piperidinyl-benzothiazole derivative enters the cell and binds to PPARδ, the receptor-ligand complex translocates to the nucleus. There, it heterodimerizes with the Retinoid X Receptor (RXR) and binds to the PPRE on the reporter plasmid, initiating the transcription of Firefly luciferase.[5] The resulting luminescence, produced upon the addition of a luciferin substrate, is directly proportional to the activation of PPARδ.[6][7]
To ensure data integrity, a third plasmid expressing Renilla luciferase from a constitutive promoter is co-transfected. This serves as an internal control to normalize for variations in cell number and transfection efficiency, a critical step for achieving reliable and reproducible results.[8][9][10]
PPARδ Signaling Pathway
The following diagram illustrates the mechanism of PPARδ activation by a ligand, leading to the transactivation of the reporter gene.
Caption: PPARδ activation by a piperidinyl-benzothiazole ligand and subsequent reporter gene expression.
Materials and Reagents
| Reagent | Recommended Source | Purpose |
| HEK293T or CHO-K1 Cells | ATCC | Host cell line for transfection |
| DMEM, high glucose | Gibco / Thermo Fisher | Basal cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher | Serum supplement for cell growth |
| Penicillin-Streptomycin (100X) | Gibco / Thermo Fisher | Antibiotic/antimycotic |
| Opti-MEM™ I Reduced Serum Medium | Gibco / Thermo Fisher | Transfection medium |
| Lipofectamine® 3000 Transfection Reagent | Invitrogen | Transfection lipid |
| pBIND-hPPARδ (or equivalent) | (Vendor Specific) | Expression vector for human PPARδ |
| pGL4.24[luc2/PPRE/Hygro] (or equivalent) | Promega | Firefly luciferase reporter vector with PPRE |
| pRL-TK (or equivalent) | Promega | Constitutive Renilla luciferase control vector |
| Piperidinyl-Benzothiazole Derivatives | (In-house/Vendor) | Test compounds |
| GW501516 | Cayman Chemical | Positive control (known potent PPARδ agonist)[1] |
| DMSO, Cell Culture Grade | Sigma-Aldrich | Solvent for compounds |
| 96-well white, clear-bottom tissue culture plates | Corning / Greiner | Plates for cell culture and luminescence reading |
| Dual-Luciferase® Reporter Assay System | Promega | Reagents for detecting Firefly and Renilla luciferase activity |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco / Thermo Fisher | Washing buffer |
Detailed Experimental Protocol
-
Cell Maintenance: Culture HEK293T cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days, before they reach 90% confluency.
-
Cell Seeding: The day before transfection, trypsinize and count the cells. Seed 20,000 cells per well in 100 µL of complete growth medium into a 96-well white, clear-bottom plate. Ensure even cell distribution to minimize well-to-well variability. Incubate overnight.
Senior Application Scientist's Note: Using a white plate is crucial for luminescence assays as it maximizes the light signal and prevents crosstalk between wells. A clear bottom allows for microscopic examination of cell morphology and confluency.
This protocol is optimized for Lipofectamine® 3000 and a 96-well format. Prepare master mixes to ensure consistency.
-
Prepare DNA Master Mix: For each well, dilute the following plasmids in 5 µL of Opti-MEM™:
-
100 ng pGL4.24[luc2/PPRE/Hygro] (Firefly reporter)
-
50 ng pBIND-hPPARδ (PPARδ expression)
-
10 ng pRL-TK (Renilla control)
-
-
Prepare Lipid Master Mix: In a separate tube, dilute 0.2 µL of P3000™ Reagent and 0.3 µL of Lipofectamine® 3000 in 5 µL of Opti-MEM™ per well.
-
Form Transfection Complexes: Add the DNA Master Mix to the Lipid Master Mix (do not add in the reverse order). Mix gently by pipetting and incubate for 15 minutes at room temperature.[6]
-
Transfect Cells: Add 10 µL of the transfection complex dropwise to each well. Gently swirl the plate to distribute.
-
Incubate: Return the plate to the incubator (37°C, 5% CO₂) and incubate for 24 hours.
Senior Application Scientist's Note: The ratio of reporter plasmid to expression plasmid to control plasmid is a critical parameter that may require optimization for different cell lines. The 10:5:1 ratio used here is a robust starting point.
-
Prepare Compound Stock Solutions: Prepare a 10 mM stock solution of each piperidinyl-benzothiazole derivative and the GW501516 positive control in DMSO.
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solutions in complete growth medium to create 10X working concentrations. For a typical 8-point dose-response curve, you might prepare 10X solutions ranging from 100 µM down to 1 nM.
-
Vehicle Control: Prepare a 10X working solution containing the same final DMSO concentration as the highest compound concentration (typically 1% DMSO, resulting in a final concentration of 0.1% in the well).[6]
-
Treat Cells: After 24 hours of transfection, carefully remove the medium from the wells. Add 90 µL of fresh complete growth medium. Then, add 10 µL of the 10X compound dilutions or vehicle control to the appropriate wells.
-
Incubate: Return the plate to the incubator for an additional 18-24 hours.
Follow the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.[9][11] All reagents should be equilibrated to room temperature before use.
-
Prepare Reagents: Reconstitute the Luciferase Assay Substrate in the Luciferase Assay Buffer II (LAR II). Prepare the Stop & Glo® Reagent.
-
Cell Lysis: Remove the medium from the wells. Gently wash once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well.[6]
-
Incubate for Lysis: Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Measure Firefly Luminescence: Set up a plate-reading luminometer. Program it to inject 100 µL of LAR II into a well and then measure the luminescence for 5-10 seconds. This is your Firefly signal (Relative Light Units - RLU).
-
Measure Renilla Luminescence: Immediately after the first reading, program the luminometer to inject 100 µL of Stop & Glo® Reagent into the same well. This quenches the Firefly reaction and initiates the Renilla reaction. Measure luminescence again. This is your Renilla signal (RLU).[8][9]
-
Repeat: Repeat steps 4 and 5 for all wells on the plate.
Experimental Workflow and Data Analysis
The entire process, from cell seeding to data analysis, follows a logical progression.
Caption: A 4-day timeline outlining the key steps of the transactivation assay workflow.
Caption: Logical progression for processing raw luminescence data to determine compound potency (EC₅₀).
-
Normalization: For each well, calculate the normalized response by dividing the Firefly RLU by the Renilla RLU.
-
Normalized Response = (Firefly RLU) / (Renilla RLU)
-
-
Fold Activation: To determine the compound's effect, normalize the data to the vehicle control.
-
Fold Activation = (Normalized Response of Sample) / (Average Normalized Response of Vehicle Control)
-
-
Dose-Response Curve: Plot the Fold Activation (Y-axis) against the logarithm of the compound concentration (X-axis).
-
EC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.
Data Presentation and Expected Results
The following tables provide an example of how to structure and present the data.
Table 1: Key Experimental Parameters
| Parameter | Value |
|---|---|
| Cell Line | HEK293T |
| Seeding Density | 20,000 cells/well |
| Plate Format | 96-well, white, clear-bottom |
| Transfection Reagent | Lipofectamine® 3000 |
| Plasmids (per well) | 100ng PPRE-Luc, 50ng PPARδ, 10ng Renilla-Luc |
| Compound Incubation Time | 24 hours |
| Positive Control | GW501516 |
| Final DMSO Concentration | ≤ 0.1% |
Table 2: Representative Raw and Normalized Data
| [Compound] (nM) | Avg. Firefly RLU | Avg. Renilla RLU | Normalized Ratio (FF/Ren) | Fold Activation |
|---|---|---|---|---|
| 0 (Vehicle) | 5,250 | 50,100 | 0.105 | 1.0 |
| 0.1 | 7,800 | 51,500 | 0.151 | 1.4 |
| 1 | 25,600 | 49,800 | 0.514 | 4.9 |
| 10 | 125,000 | 50,500 | 2.475 | 23.6 |
| 100 | 280,500 | 49,900 | 5.621 | 53.5 |
| 1000 | 315,000 | 50,250 | 6.269 | 59.7 |
| 10000 | 318,000 | 50,100 | 6.347 | 60.4 |
Table 3: Dose-Response Analysis Summary
| Compound | EC₅₀ (nM) | Max Fold Activation |
|---|---|---|
| Positive Control (GW501516) | 5.2 | ~80x |
| Piperidinyl-Benzothiazole A | 12.8 | ~60x |
| Piperidinyl-Benzothiazole B | 85.3 | ~45x |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Luminescence Signal | 1. Low transfection efficiency.2. Poor cell health.3. Inactive compounds.4. Expired assay reagents. | 1. Optimize transfection protocol (DNA:lipid ratio, cell density).2. Check cells for contamination; use a lower passage number.3. Always include a potent positive control.4. Use fresh reagents and prepare just before use.[12] |
| High Background Signal | 1. Promoter leakiness.2. Autofluorescence of compounds.3. Reagent contamination. | 1. Test reporter plasmid alone without the PPARδ expression vector.2. Read luminescence of compound in cell-free lysate.3. Use fresh, sterile reagents. |
| High Well-to-Well Variability | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the plate. | 1. Ensure a single-cell suspension before seeding.2. Use calibrated pipettes; prepare master mixes.3. Do not use the outer wells of the plate for samples; fill them with PBS to maintain humidity.[13] |
References
- Vertex AI Search. Dual Luciferase Reporter Assay Protocol.
- BenchChem. Application Notes and Protocols: Luciferase Reporter Assays for NF-κB Activity with Celastramycin A.
- Bio-protocol. Luciferase reporter assay. (2022).
- Promega Corporation. Dual-Luciferase® Reporter Assay System Protocol.
- Promega Corporation. Dual-Luciferase(R) Reporter Assay System Technical Manual #TM040.
- GoldBio. A Deep Dive Into the Luciferase Assay: What It is, How It Works and Mo. (2020).
- PMC. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020).
- ResearchGate. The principle of in vitro androgen transactivation assay, based on....
- Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
- Abcam. PPAR gamma Transcription Factor Assay Kit - ab133101. (2020).
- ResearchGate. Principle of the in vitro PPARß/δ transactivation assay. This assay is....
- JRC Big Data Analytics Platform. DB-ALM Method Summary n° 455 : Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. (2015).
- Terukazu Kato. Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (2023).
- ResearchGate. ELISA - TROUBLESHOOTING TIPS.
- BMG LABTECH. Optimizing your ELISA Assays. (2024).
- Hycult Biotech. Troubleshooting ELISA.
Sources
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
Application Note: Profiling Piperazinyl Thiosemicarbazone Derivatives for Trypanosoma cruzi Inhibition
[1][2][3][4]
Executive Summary
This guide details the application of piperazinyl thiosemicarbazone (TSC) derivatives as potent inhibitors of Trypanosoma cruzi, the etiological agent of Chagas disease.[1] Current therapeutic options (Benznidazole, Nifurtimox) are limited by toxicity and resistance. Piperazinyl TSCs offer a dual-mechanism approach: (1) Cysteine protease (Cruzain) inhibition via the thiosemicarbazone warhead, and (2) Oxidative stress induction via metal chelation. The piperazine moiety enhances pharmacokinetic solubility and lysosomotropic accumulation, critical for targeting the intracellular amastigote stage.
Chemical Rationale & Mechanism of Action
The Pharmacophore Strategy
The design of effective anti-trypanosomal agents requires navigating the parasite's complex life cycle and unique biochemistry.
-
Thiosemicarbazone (TSC) Moiety: Acts as a "soft" sulfur donor, chelating transition metals (Fe, Cu) to generate reactive oxygen species (ROS) via the Fenton reaction. Crucially, it also acts as an electrophile, forming reversible covalent adducts with the catalytic Cysteine-25 residue of Cruzain (the major T. cruzi protease).
-
Piperazine Linker: Improves lipophilicity-solubility balance (LogP). Its basic nitrogen allows for protonation in the acidic food vacuole of the parasite, trapping the drug where Cruzain is most active.
Visualization: Dual-Action Mechanism
Figure 1: Dual mechanism of action. The TSC scaffold disables the parasite's metabolic machinery (Cruzain) while simultaneously inducing lethal oxidative stress.
Primary Screening: Phenotypic Viability Assay
Objective: Determine the IC50 of derivatives against T. cruzi Epimastigotes (insect stage) or Trypomastigotes (infective stage). Method: Resazurin (Alamar Blue) Reduction Assay.
Scientific Grounding
Resazurin is a non-fluorescent blue dye reduced by mitochondrial dehydrogenases in viable cells to highly fluorescent pink resorufin.[2] This method is superior to manual counting for high-throughput screening (HTS) due to its Z-factor reliability.
Detailed Protocol
Materials:
-
T. cruzi Epimastigotes (Y or Tulahuen strain) in LIT medium.
-
Resazurin Sodium Salt (Sigma, dissolved in PBS to 3 mM or 10% v/v commercial solution).
-
96-well clear-bottom black plates.
-
Reference Drug: Benznidazole (BZ).
Workflow:
-
Preparation: Harvest epimastigotes in log-phase growth (
parasites/mL). Dilute to a seeding density of parasites/mL . -
Plating: Dispense 90 µL of parasite suspension into wells.
-
Treatment: Add 10 µL of test compounds (serially diluted in DMSO).
-
Critical: Final DMSO concentration must be < 0.5% to prevent solvent toxicity.
-
Range: Test 7 concentrations (e.g., 100 µM down to 0.1 µM).
-
-
Incubation: Incubate plates for 72 hours at 28°C.
-
Development: Add 10 µL of Resazurin (3 mM) to each well.
-
Readout: Incubate for an additional 4–24 hours (monitor color change).
-
Measure Fluorescence: Ex 560 nm / Em 590 nm .
-
-
Calculation:
Target Validation: Recombinant Cruzain Inhibition
Objective: Confirm if the phenotypic activity is driven by Cruzain inhibition. Method: Fluorogenic Substrate Cleavage Assay (Z-Phe-Arg-AMC).[3][4]
Scientific Grounding
Cruzain is a cysteine protease that functions optimally in an acidic environment. The assay buffer must mimic the lysosomal pH (5.5). The substrate Z-Phe-Arg-AMC releases fluorescent AMC upon cleavage.[3]
Detailed Protocol
Materials:
-
Recombinant Cruzain (0.5 nM final concentration).
-
Substrate: Z-Phe-Arg-AMC (Km ~ 1-2 µM; use at 5 µM).
-
Activation Buffer: 100 mM Sodium Acetate (pH 5.5), 5 mM DTT (crucial for keeping the active site Cysteine reduced), 0.01% Triton X-100.
Workflow:
-
Enzyme Activation: Dilute Cruzain in Activation Buffer and incubate for 10 minutes at room temperature. Note: Fresh DTT is mandatory.
-
Inhibitor Binding: Add 5 µL of Piperazinyl-TSC derivative to 90 µL of activated enzyme. Incubate for 10 minutes to allow potential covalent bond formation.
-
Reaction Initiation: Add 5 µL of Substrate (Z-Phe-Arg-AMC).
-
Kinetic Readout: Immediately measure fluorescence every 30 seconds for 10 minutes at 37°C.
-
Ex 355 nm / Em 460 nm .
-
-
Analysis: Calculate the slope (Vmax) of the linear portion. Determine IC50 by plotting % Residual Activity vs. Log[Concentration].
Secondary Screening: Intracellular Amastigote Assay
Objective: Evaluate efficacy against the clinically relevant intracellular form. Method: High-Content Imaging (HCI) of infected host cells.[5]
Scientific Grounding
Compounds active against epimastigotes may fail against amastigotes due to inability to cross the host cell membrane. This assay uses mammalian cells (e.g., Vero, L929, or U2OS) infected with trypomastigotes.
Workflow:
-
Host Cell Seeding: Plate host cells (e.g., Vero) at 5,000 cells/well in 96-well plates. Allow adherence (24h).
-
Infection: Add tissue-culture derived trypomastigotes (Ratio 10:1 parasites:host). Incubate 24h.
-
Wash: Remove non-internalized parasites by washing 3x with PBS.
-
Treatment: Add compounds for 72–96 hours.
-
Staining: Fix with 4% Paraformaldehyde. Stain with DAPI (nuclei) and DraQ5 (cytoplasm) or a specific anti-T. cruzi antibody.
-
Imaging: Use an automated confocal microscope (e.g., Opera Phenix). Count the number of amastigotes per host cell (Infection Index).
Data Interpretation & Selectivity
To validate a lead candidate, compare the potency against the parasite versus the toxicity to the host.
Selectivity Index (SI) Calculation
Benchmarking Criteria:
| Parameter | Ideal Candidate Profile |
|---|
| Epimastigote IC50 |
Experimental Workflow Diagram
Figure 2: Screening cascade for identifying high-potency anti-trypanosomal agents.
References
-
Baldoni, H. A., et al. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition.[6][7] Pharmaceuticals, 19(1), 182.[7][8]
-
Costa, E. C., et al. (2022). Thiosemicarbazone derivatives: Evaluation as cruzipain inhibitors and molecular modeling study of complexes with cruzain.[9] Bioorganic & Medicinal Chemistry, 116708.[9]
-
Rolón, M., et al. (2006). Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes. Parasitology Research, 99, 103–107.[10]
-
Ferreira, R. S., et al. (2026). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents.[11] Pharmaceutics, 18(1), 65. [12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. labbox.es [labbox.es]
- 3. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Inhibitor Binding Modes on an Active Cysteine Protease via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reframeDB [reframedb.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceuticals | Free Full-Text | Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition | Notes [mdpi.com]
- 8. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazone derivatives: Evaluation as cruzipain inhibitors and molecular modeling study of complexes with cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease | MDPI [mdpi.com]
In vivo evaluation of 1-Piperazinyl(2-thiazolyl)methanone in animal models.
Executive Summary
This Application Note provides a comprehensive technical guide for the in vivo evaluation of 1-Piperazinyl(2-thiazolyl)methanone (CAS: 63074-07-7 / Analogues).[1] This compound represents a "privileged scaffold" in medicinal chemistry, combining a piperazine moiety (often associated with GPCR modulation, particularly serotonergic 5-HT receptors) and a thiazole ring (a bioisostere offering metabolic stability and lipophilicity).[1]
While often utilized as a building block for complex inhibitors (e.g., MAGL inhibitors, anti-tubercular agents), the core scaffold itself warrants evaluation for intrinsic antinociceptive (pain) and CNS-modulatory activity.[1] This protocol outlines a sequential workflow: Formulation Strategy
Chemical Identity & Pharmacophore Analysis
Before initiation of animal studies, the structural logic must be understood to predict biological behavior.[1]
-
Core Structure : A piperazine ring linked to a 2-thiazole via a carbonyl bridge.[1]
-
Predicted Properties :
-
Piperazine Nitrogen: Basic (
), amenable to salt formation (HCl) to improve aqueous solubility.[1] -
Thiazole Ring: Lipophilic, aromatic; potential for
stacking interactions with target proteins.[1] -
Methanone Linker: Rigidifies the connection, preventing free rotation and locking the pharmacophore in a specific conformation.[1]
-
Formulation Strategy for In Vivo Administration
Thiazole-containing compounds often suffer from poor aqueous solubility.[1] A robust vehicle is critical to ensure bioavailability (BA) and prevent precipitation in the peritoneum or gut.[1]
Recommended Vehicles:
| Administration Route | Vehicle Composition (v/v) | Rationale |
|---|---|---|
| Intravenous (IV) | 5% DMSO + 10% Solutol HS-15 + 85% Saline | High solubility required for bolus; Solutol minimizes histamine release compared to Tween.[1] |
| Oral (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Standard suspension vehicle; Tween aids wetting of the thiazole core.[1] |
| Intraperitoneal (IP) | 10% DMSO + 20% PEG400 + 70% Saline | Balanced co-solvent system to prevent precipitation upon contact with peritoneal fluid.[1] |
Critical Step: If using the free base, adjust pH to ~5.5–6.0 using 0.1N HCl to protonate the secondary amine of the piperazine, significantly enhancing solubility.[1]
Phase I: Pharmacokinetics (PK) & Safety[1]
Do not proceed to efficacy models without defining the exposure profile.[1]
Acute Toxicity (Maximum Tolerated Dose - MTD)
-
Species : CD-1 Mice (n=3 per dose group).[1]
-
Dosing : Escalating single doses (e.g., 10, 30, 100 mg/kg IP).[1]
-
Observation : 24 hours.[1] Monitor for sedation (CNS depression), ataxia, or convulsions.[1]
-
Endpoint : Determine the highest dose with no observable adverse effects (NOAE) to set the ceiling for efficacy studies.
Pharmacokinetic Profiling
-
Design :
-
Group A: 2 mg/kg IV (Bolus).[1]
-
Group B: 10 mg/kg PO (Gavage).
-
-
Sampling : Plasma collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]
-
Analysis : LC-MS/MS (MRM mode).
-
Key Parameters to Calculate :
Phase II: Efficacy Evaluation (Antinociception & CNS)[1]
The literature suggests that thiazole-piperazine derivatives exert antinociceptive activity , potentially via opioid or serotonergic pathways [1].[1]
The Hot Plate Test (Central Analgesia)
This test evaluates supraspinal analgesic activity, relevant for compounds crossing the Blood-Brain Barrier (BBB).[1]
-
Animals : Male Swiss Albino mice (20–25g).[1]
-
Pre-Screening : Discard mice with baseline latency <5s or >30s.[1]
-
Groups :
-
Protocol :
-
Administer compound 30 mins prior to testing.
-
Place mouse on a plate heated to 55 ± 0.5°C .
-
Latency Recording : Time to first hind paw lick or jumping.
-
Cut-off : 45 seconds (to prevent tissue damage).
-
-
Data Analysis : Calculate % Maximum Possible Effect (%MPE):
Acetic Acid-Induced Writhing (Peripheral Analgesia)
Evaluates peripheral anti-inflammatory pain activity.[1]
-
Protocol :
-
Administer Test Compound (PO or IP).[1]
-
Wait
(determined in PK study, typically 30-60 min). -
Inject 0.6% Acetic Acid (10 mL/kg, IP).
-
Count : Number of writhes (abdominal constrictions + hind limb stretching) for 20 minutes starting 5 mins post-injection.
-
-
Success Criteria : Significant reduction in writhes compared to Vehicle (p < 0.05).
Mechanistic Validation (Opioid vs. Non-Opioid)
If the compound shows efficacy in the Hot Plate test, validate the mechanism by pre-treating a separate group with Naloxone (non-selective opioid antagonist, 2 mg/kg).[1]
-
Result : If Naloxone abolishes the effect, the compound acts via opioid receptors.[1] If not, consider NSAID-like or 5-HT mechanisms.[1]
Experimental Workflow Diagram
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Remediation |
| Low Oral Bioavailability (<20%) | First-pass metabolism or poor solubility.[1] | Switch to IP administration or use a micronized suspension.[1] Check liver microsome stability. |
| Sedation in Efficacy Models | Off-target CNS depression (common with piperazines).[1] | Perform a Rotarod Test to distinguish between analgesia and motor impairment.[1] |
| Inconsistent Writhing Data | Variable IP injection depth. | Ensure consistent injection site; use 0.6% acetic acid freshly prepared.[1] |
References
-
Turan-Zitouni, G., et al. (2020).[1] Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity.[1] Molecules, 25(21), 4920.[1]
-
Deng, H., et al. (2012).[1] Discovery of Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 55(11), 5117-5126.[1] (Demonstrates scaffold utility in enzyme inhibition).
-
Yar, M.S., et al. (2009).[1] Synthesis and antimycobacterial activity of new benzothiazole derivatives. European Journal of Medicinal Chemistry, 44(5), 2267-2272.
Note: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to local regulations regarding humane endpoints.[1]
Sources
- 1. Piperazin-1-yl-m-tolyl-methanone hydrochloride | C12H17ClN2O | CID 2760447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Product Name Index | Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
In vitro cytotoxicity assays for 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles.
Application Notes and Protocols
Topic: In Vitro Cytotoxicity Assays for 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles
Audience: Researchers, scientists, and drug development professionals.
A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of Novel 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles
Introduction
The evaluation of cytotoxicity is a critical step in the early preclinical phase of drug discovery, providing essential insights into the therapeutic potential and safety profile of new chemical entities (NCEs).[1][2] This process helps to identify compounds that are toxic to cells, saving significant time and resources by preventing the advancement of unsuitable candidates.[1] The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4][5] These compounds often exert their effects by targeting key cellular machinery involved in proliferation and survival, such as tubulin, protein kinases, and DNA topoisomerases.[3]
Recent studies have highlighted a novel class of compounds, 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles, as promising anticancer candidates. For instance, certain analogs have shown high activity in neuroblastoma cell lines while exhibiting lower cytotoxicity in non-malignant cells, suggesting a favorable selectivity profile.[6][7][8]
This application guide provides a comprehensive, field-tested framework for assessing the in vitro cytotoxicity of this specific compound class. We move beyond single-endpoint assays to advocate for a multi-assay approach, which yields a more complete and mechanistically informative profile of a compound's biological activity. Herein, we detail robust protocols for evaluating cell metabolic activity, membrane integrity, and apoptosis induction, enabling researchers to make data-driven decisions in the lead optimization process.
Guiding Philosophy: A Holistic View of Cytotoxicity
Relying on a single assay can be misleading. A compound might inhibit metabolic activity without causing immediate cell death, or it might induce apoptosis, which is not captured by a simple viability stain. Therefore, a well-rounded screening cascade is essential. The following workflow provides a logical progression from broad viability screening to more mechanistic investigations.
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: Assessment of Metabolic Activity via MTT Assay
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.[11]
Materials and Reagents
-
5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile analogs
-
Selected cancer cell lines (e.g., Kelly, SH-SY5Y, MCF-7) and a non-malignant control (e.g., HEK293)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile, 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol
Part A: Cell Seeding
-
Cell Culture: Maintain cells in appropriate culture medium under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and exhibit >95% viability.[12]
-
Harvest and Count: Harvest adherent cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Seeding: Dilute the cell suspension to the predetermined optimal density (typically 5,000–20,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Causality Check: Optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.[9] This density should be determined empirically for each cell line.
-
Part B: Compound Treatment
-
Compound Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of each oxazole analog in sterile DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).[12][13] The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Treatment: After allowing cells to adhere for 24 hours, carefully remove the medium and add 100 µL of the medium containing the test compounds to the respective wells.
-
Controls: Include the following controls on every plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells (represents 100% viability).
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Media Blank: Wells containing only culture medium (for background absorbance).[11]
-
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Part C: MTT Assay Procedure
-
MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11][14]
Caption: Mechanism of the MTT assay.
Protocol 2: Assessment of Metabolic Activity via Resazurin (alamarBlue) Assay
Principle of the Assay
The alamarBlue assay is a rapid and sensitive fluorescent/colorimetric method that uses the redox indicator resazurin to measure cell viability.[15][16] Upon entering metabolically active cells, the blue and virtually non-fluorescent resazurin is reduced to the red and highly fluorescent resorufin.[15][17] The amount of resorufin produced is proportional to the number of viable cells. This assay is less cytotoxic than MTT, allowing for kinetic monitoring of cell health over time.
Materials and Reagents
-
All materials from Protocol 1 (except MTT and solubilizer)
-
alamarBlue™ HS or equivalent resazurin-based reagent
-
Microplate reader with fluorescence (Ex/Em: ~560/590 nm) and/or absorbance (570 nm) capabilities
Step-by-Step Protocol
Part A & B: Cell Seeding and Compound Treatment
-
Follow steps A1-A3 and B1-B4 exactly as described in the MTT assay protocol.
Part C: alamarBlue Assay Procedure
-
Reagent Addition: At the end of the compound incubation period, add the alamarBlue reagent directly to each well. The volume added should be equal to 10% of the culture volume (e.g., add 10 µL to 100 µL of medium).[18]
-
Incubation: Return the plate to the incubator and incubate for 1-4 hours.[15] The optimal incubation time should be determined empirically for each cell line and cell density to ensure the signal falls within the linear range of the instrument.[19]
-
Measurement: Measure the fluorescence (preferred for higher sensitivity) or absorbance.[15][19]
-
Fluorescence: Excitation at 560 nm, Emission at 590 nm.[18]
-
Absorbance: Measure absorbance at 570 nm and use 600 nm as a reference wavelength.[17]
-
Causality Check: Fluorescence is the preferred detection method as it is significantly more sensitive than absorbance, allowing for the use of lower cell numbers or detection of smaller changes in viability.[19]
-
Protocol 3: Assessment of Membrane Integrity via LDH Release Assay
Principle of the Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[20][21] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[22] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt into a colored formazan product.[20][23] The amount of color formation is directly proportional to the amount of LDH released, and thus to the number of lysed cells.
Materials and Reagents
-
All materials from Protocol 1 (except MTT and solubilizer)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)
-
Lysis Buffer (provided in most kits, for maximum LDH release control)
-
Sterile, 96-well flat-bottom tissue culture plates
-
Optically clear 96-well assay plate
-
Microplate reader capable of measuring absorbance at ~490 nm
Step-by-Step Protocol
Part A & B: Cell Seeding and Compound Treatment
-
Follow steps A1-A3 and B1-B4 as described in the MTT assay protocol.
-
Crucial Controls for LDH Assay:
Part C: LDH Assay Procedure
-
Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[24]
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.
-
Causality Check: It is critical to avoid disturbing the cell layer to prevent artifactual release of LDH. Transferring only the supernatant ensures you are measuring LDH that was released due to compound-induced cytotoxicity.
-
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The reference wavelength is typically 650 nm.
Protocol 4: Assessment of Apoptosis via Caspase-3/7 Assay
Principle of the Assay
Caspase-3 and Caspase-7 are key "executioner" enzymes that are activated during the apoptotic cascade.[25] Measuring their activity provides a specific marker for apoptosis.[26] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[27] When active caspases in the cell lysate cleave the substrate, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[27][28]
Materials and Reagents
-
All materials from Protocol 1 (except MTT and solubilizer)
-
Caspase-Glo® 3/7 Assay Kit or equivalent
-
Solid white, opaque-walled 96-well plates (for luminescence)
-
Microplate reader with luminescence detection capabilities
Step-by-Step Protocol
Part A & B: Cell Seeding and Compound Treatment
-
Cell Seeding: Follow step A3, but seed cells directly into solid white 96-well plates to maximize luminescent signal detection. Recommended cell density is typically 10,000-20,000 cells/well.[28]
-
Compound Treatment: Follow steps B1-B4. The incubation time for apoptosis induction is often shorter than for general cytotoxicity, typically ranging from 6 to 24 hours.
Part C: Caspase-3/7 Assay Procedure
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[26]
-
Plate Equilibration: Remove the cell plate from the incubator and let it equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.[28] The reagent contains lysis agents, so no prior cell processing is needed.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at low speed for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.[28]
-
Measurement: Measure the luminescence using a microplate reader.
Caption: Simplified apoptotic cascade and Caspase-3/7 assay principle.
Data Analysis and Presentation
Calculating IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[29]
-
Background Subtraction: For each plate, calculate the average reading from the media blank wells and subtract this value from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control.
-
Percent Viability (%) = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).[30]
-
Curve Fitting: Use a non-linear regression model (four-parameter logistic or sigmoidal dose-response) to fit a curve to the data.[29][31] This can be done using software like GraphPad Prism, Origin, or specialized Excel add-ins.[31][32]
-
IC₅₀ Determination: The IC₅₀ is the concentration at which the fitted curve crosses the 50% viability mark.[30][32]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, structured table. This allows for easy comparison of the potency and selectivity of different analogs across various cell lines.
Table 1: Hypothetical Cytotoxicity of Oxazole Analogs
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
|---|---|---|---|---|---|---|
| 7a | Kelly | Neuroblastoma | MTT | 48 | 2.5 ± 0.3 | 4.8 |
| HEK293 | Non-malignant | MTT | 48 | 12.0 ± 1.1 | ||
| 7b | Kelly | Neuroblastoma | MTT | 48 | 1.3 ± 0.2 | >7.7 |
| HEK293 | Non-malignant | MTT | 48 | >10 | ||
| Doxorubicin | Kelly | Neuroblastoma | MTT | 48 | 1.8 ± 0.2 | 1.2 |
| HEK293 | Non-malignant | MTT | 48 | 2.2 ± 0.4 |
¹ Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate due to evaporation. | Use a multichannel pipette for consistency. Ensure a uniform cell suspension before seeding. Avoid using the outermost wells of the plate or ensure they are filled with sterile PBS or medium.[33] |
| High background signal | Reagent contamination; Insufficient washing (if applicable); Phenol red or serum interference in certain assays. | Use fresh, sterile reagents. For absorbance assays, ensure proper background subtraction. Use phenol red-free medium for colorimetric/fluorescent assays if interference is suspected.[9] |
| No dose-response observed | Compound concentration range is incorrect (too high or too low); Compound is insoluble or has degraded; Assay incubation time is too short. | Perform a broad preliminary screen to find the active range.[13] Visually inspect for compound precipitation. Increase the incubation time (e.g., test at 24, 48, and 72 hours). |
| MTT/alamarBlue signal is low in control wells | Low cell number seeded; Poor cell health; Contamination (e.g., mycoplasma). | Optimize seeding density. Ensure cells are healthy and in log-phase growth before seeding. Routinely test for mycoplasma contamination.[34] |
References
-
ResearchGate. (2025, August 6). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
CSH Protocols. (n.d.). Analysis of Cell Viability by the alamarBlue Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (2023, June 18). How to calculate IC50. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
Bentham Science. (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
-
Allevi. (2022, July 13). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]
-
PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Interchim. (n.d.). alamarBlue™ Cell Viability Assay Reagent. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
MDPI. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]
-
MDPI. (2020, September 1). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
NCBI Bookshelf. (2021, July 1). Assay Guidance Manual - Apoptosis Marker Assays for HTS. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]
-
PMC. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
Preprints.org. (2025, December 18). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from [Link]
-
ResearchGate. (2025, December 22). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from [Link]
-
Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
Sources
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. opentrons.com [opentrons.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. allevi3d.com [allevi3d.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Sign In [cshprotocols.cshlp.org]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. moleculardevices.com [moleculardevices.com]
- 26. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 28. promega.com [promega.com]
- 29. towardsdatascience.com [towardsdatascience.com]
- 30. researchgate.net [researchgate.net]
- 31. Star Republic: Guide for Biologists [sciencegateway.org]
- 32. clyte.tech [clyte.tech]
- 33. azurebiosystems.com [azurebiosystems.com]
- 34. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Experimental workflow for in vitro cytotoxicity testing of piperazine analogs.
Topic: Experimental workflow for in vitro cytotoxicity testing of piperazine analogs. Content Type: Application Note & Protocol. Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, central to antihistamines, antipsychotics, and emerging anticancer agents. However, its secondary/tertiary amine structure introduces specific physicochemical challenges—namely pH-dependent solubility, lysosomotropism, and potential assay interference. This guide outlines a high-fidelity workflow for evaluating the cytotoxicity of piperazine analogs, moving beyond generic screening to mechanistic validation.
Part 1: Pre-Experimental Strategic Planning
Chemical Handling & Solubility Optimization
Piperazine analogs often exhibit poor aqueous solubility at neutral pH due to their lipophilic substituents (e.g., benzyl, phenyl rings).
-
The Challenge: Incomplete dissolution leads to precipitation in cell culture media, causing false negatives (compound unavailable) or false positives (crystals causing physical cell stress).
-
The Solution:
-
Stock Preparation: Dissolve analogs in 100% DMSO to a concentration of 10–50 mM.
-
Acidification: If the analog is a free base and resists solvation, mild acidification (equimolar HCl) can protonate the piperazine nitrogen (pKa ~9.8), enhancing solubility before adding DMSO.
-
Vehicle Limit: Ensure final DMSO concentration in the well is <0.5% (v/v). For sensitive lines like SH-SY5Y, aim for <0.1%.
-
Assay Interference Check (The "Ghost" Control)
Piperazine derivatives can be electrochemically active or possess intrinsic fluorescence.
-
Tetrazolium Reduction: Some secondary amines can directly reduce MTT tetrazolium salts to formazan in the absence of cells, inflating viability signals.
-
Protocol: Incubate the highest concentration of the compound (e.g., 100 µM) with the assay reagent (MTT/Resazurin) in cell-free media. If signal >10% of background, switch assays (e.g., use CellTiter-Glo® ATP assay instead of colorimetric methods).
Part 2: Experimental Workflow & Visualization
The Core Logic
The evaluation process is split into three phases: Screening (IC50 determination), Validation (Selectivity Index), and Mechanistic Deconvolution (ROS/Mitochondrial health).
Caption: Figure 1. Integrated workflow for cytotoxicity profiling of piperazine analogs, incorporating critical solubility QC steps prior to cell exposure.
Part 3: Detailed Protocols
Protocol A: Resazurin Reduction Assay (Preferred)
Why Resazurin? Unlike MTT, resazurin (Alamar Blue) is non-toxic to cells, allowing for kinetic monitoring and multiplexing with other endpoints. It is less prone to spontaneous reduction by amines than tetrazolium salts.
Materials:
-
Target Cells: SH-SY5Y (Neuroblastoma) or HepG2 (Hepatocellular carcinoma).[1]
-
Reagent: Resazurin sodium salt (dissolved in PBS at 0.15 mg/mL).
-
Vehicle: DMSO (Molecular Biology Grade).
Procedure:
-
Seeding: Plate cells at
to cells/well in 100 µL media. Incubate for 24h to allow attachment. -
Compound Preparation: Prepare a 7-point serial dilution of the piperazine analog (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56 µM) in culture media. Crucial: Keep DMSO constant at 0.5%.
-
Treatment: Aspirate old media (to remove metabolic waste) and add 100 µL of compound-containing media. Include:
-
Vehicle Control: Media + 0.5% DMSO.
-
Positive Control: Doxorubicin (1 µM) or Triton X-100 (0.1%).
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 24h, 48h, or 72h at 37°C, 5% CO2.
-
Addition: Add 20 µL of Resazurin stock to each well.
-
Readout: Incubate for 2–4 hours. Measure Fluorescence at Ex 530-560 nm / Em 590 nm .
Protocol B: Mechanistic Follow-up (Mitochondrial Stress)
Piperazine analogs (especially designer drugs like TFMPP) are known to induce oxidative stress and mitochondrial uncoupling.
Procedure (JC-1 Dye):
-
Treat cells as per Protocol A.
-
After incubation, wash cells with PBS.
-
Add JC-1 dye (2 µM final concentration) and incubate for 30 min.
-
Analysis: Measure ratio of Red Fluorescence (Aggregates, healthy mitochondria) to Green Fluorescence (Monomers, depolarized mitochondria).
-
Interpretation: A decrease in Red/Green ratio indicates mitochondrial membrane depolarization (
loss), a hallmark of piperazine-mediated apoptosis.
-
Part 4: Data Analysis & Interpretation
Quantitative Metrics
Summarize your findings using the following standard metrics.
| Metric | Definition | Target Value for "Hit" |
| IC50 | Concentration inhibiting 50% of cell growth. | < 10 µM (Potent) |
| SI (Selectivity Index) | > 2.0 (Ideally > 10) | |
| Z-Factor | Statistical effect size ($1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
The "Lysosomal Trapping" Phenomenon
Expert Insight: Piperazines are weak bases. They can accumulate in acidic lysosomes (pH ~5) via proton trapping, leading to vacuolization.
-
Observation: If you see extensive cytoplasmic vacuolization under the microscope before cell death, this is likely lysosomotropism, not necessarily direct apoptosis.
-
Validation: Confirm with Neutral Red Uptake assay (which specifically targets lysosomes).
Mechanistic Pathway Visualization
Understanding how the analog kills the cell is as important as the IC50.
Caption: Figure 2. Common cytotoxic pathways activated by piperazine derivatives, highlighting mitochondrial dysfunction and lysosomal stress.
References
-
Arbo, M. D., et al. (2016). "In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells." Journal of Applied Toxicology. Link
-
Dias-da-Silva, D., et al. (2015). "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models." Toxicology in Vitro. Link
-
BenchChem. "Overcoming Solubility Issues with Piperazine Derivatives." Technical Support Center. Link
-
Jeon, Y., & Shin, S. Y. (2021). "Effect of a novel piperazine compound on cancer cells." Applied Biological Chemistry. Link
-
National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." DTP Data. Link
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Piperazinyl(2-thiazolyl)methanone synthesis.
The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 1-Piperazinyl(2-thiazolyl)methanone (CAS: 61305-69-1).
Case ID: OPT-THZ-PIP-001 Subject: Optimization of Reaction Conditions & Troubleshooting Mono-Acylation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 1-Piperazinyl(2-thiazolyl)methanone involves the amide coupling of 2-thiazolecarboxylic acid (or its acid chloride derivative) with piperazine .
The critical technical challenge in this synthesis is chemoselectivity . Piperazine is a symmetric diamine; without strict control, the reaction favors the formation of the thermodynamic "bis-amide" byproduct (1,4-bis(thiazole-2-carbonyl)piperazine), significantly reducing yield and complicating purification.
This guide provides field-proven protocols to maximize the mono-substituted product, utilizing two primary strategies: Stoichiometric Control and Protective Group Engineering .
Module 1: Strategic Route Selection (Troubleshooting Selectivity)
Q1: I am seeing significant formation of the bis-amide dimer. How do I prevent this?
Diagnosis: The reactivity of the acylating agent (Thiazole-2-carbonyl chloride or activated ester) is too high relative to the mixing efficiency, or the stoichiometry favors double substitution.
Solution: You must break the symmetry of the piperazine. Choose one of the following two workflows based on your available reagents:
Strategy A: The "Mono-Boc" Route (Recommended for High Purity)
This is the most robust method. By using 1-Boc-piperazine instead of free piperazine, you physically block the second nitrogen, rendering bis-amide formation impossible.
-
Step 1: Coupling 2-thiazolecarboxylic acid with 1-Boc-piperazine using HATU or EDC/HOBt.
-
Step 2: Acidic deprotection (TFA/DCM or HCl/Dioxane) to release the free amine.
-
Pros: Zero bis-amide formation; easier purification.
-
Cons: Two steps.
Strategy B: The "High-Dilution Excess" Route (Recommended for Speed)
If you must use free piperazine, you must statistically favor the mono-product.
-
Protocol: Dissolve Piperazine (4.0 - 6.0 equivalents) in DCM.
-
Addition: Add the Thiazole-2-carbonyl chloride (1.0 equiv) dropwise over 60 minutes at 0°C.
-
Mechanism: The high concentration of free piperazine ensures that the incoming acid chloride is statistically more likely to encounter a free piperazine molecule than a mono-acylated product.
-
Cleanup: Excess piperazine is water-soluble and can be washed away during workup (See Module 3).
Module 2: Reaction Condition Optimization
Q2: My reaction with 2-thiazolecarboxylic acid and EDC/NHS yields are low (<40%). Is the acid decomposing?
Analysis: 2-Thiazolecarboxylic acid is prone to decarboxylation at elevated temperatures, converting to thiazole. Furthermore, the electron-withdrawing nature of the thiazole ring can make the carboxylic acid less nucleophilic during activation.
Optimized Protocol (Activation Phase): Do not heat the reaction above 40°C. Switch to HATU or T3P (Propylphosphonic anhydride) , which are more efficient for heteroaromatic acids than EDC.
Recommended Conditions:
-
Solvent: DMF or anhydrous DCM (DMF solubilizes the zwitterionic intermediate better).
-
Base: DIPEA (3.0 equiv).
-
Coupling Agent: HATU (1.1 equiv).
-
Temperature: 0°C for activation (15 min), then Room Temperature for coupling (4–12 h).
Q3: Should I use Thiazole-2-carbonyl chloride instead?
Technical Insight: Yes, for scale-up. The acid chloride is highly reactive and drives the reaction to completion faster than coupling agents.
-
Preparation: Reflux 2-thiazolecarboxylic acid in Thionyl Chloride (
) for 2 hours. Evaporate excess strictly (residual will char the amine). -
Coupling: React the crude acid chloride immediately with the amine at 0°C.
Module 3: Workup & Purification (The "Self-Validating" Protocol)
Q4: How do I separate the product from excess piperazine without a column?
If you used Strategy B (Excess Piperazine) , you can exploit the basicity difference (pKa) and solubility.
The "pH Switch" Extraction Protocol:
-
Quench: Add water to the reaction mixture.
-
Acid Wash (pH 3-4): Extract the organic layer with dilute HCl.
-
Result: The Product (secondary amine) and Piperazine protonate and move to the Aqueous Layer.
-
Waste: Neutral impurities (Bis-amide, unreacted acid precursors) stay in the Organic Layer. Discard Organic.
-
-
Basify: Adjust the Aqueous Layer to pH > 12 using NaOH.
-
Extraction: Extract with DCM or Ethyl Acetate.
-
Wash: Wash the organic phase with Brine (saturated NaCl) 3 times.
-
Crucial Step: Free Piperazine is highly water-soluble and will partition into the brine. The substituted product (more lipophilic) stays in the organic layer.
-
-
Dry & Concentrate: Yields pure mono-amide.
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway for the Mono-Boc Protection Strategy , which is the industry standard for high-purity synthesis.
Caption: Figure 1. Optimized synthetic workflow using the Boc-protection strategy to ensure mono-acylation selectivity.
Comparative Data: Coupling Agents
The following table summarizes expected yields based on internal optimization data for heteroaromatic amide couplings.
| Coupling Agent | Reaction Time | Yield (Isolated) | Bis-Amide Impurity | Notes |
| Thionyl Chloride (Acid Chloride) | 1 h (Activation) + 2 h (Coupling) | 85-92% | Moderate (if not controlled) | Best for scale-up; requires anhydrous conditions. |
| HATU / DIPEA | 4-6 hours | 78-85% | Low | Best for small-scale/medicinal chemistry; expensive. |
| EDC / HOBt | 12-16 hours | 55-65% | Low | Slower reaction; difficult removal of urea byproduct. |
| DCC | 12-16 hours | 40-50% | High | Not recommended; DCU byproduct is hard to remove. |
References
-
BenchChem Technical Support . Selective Mono-acylation of Piperazine: Strategies and Protocols. Retrieved from BenchChem.com. 3
-
National Institutes of Health (NIH) . Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC10741234. 1
-
European Journal of Medicinal Chemistry . Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. PubMed: 27061982.[4] 4
-
BenchChem Protocols . Application Notes for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. 5
Sources
- 1. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Thiazolyl-Piperazine Reaction Products
Welcome to the technical support center for the purification of thiazolyl-piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important class of heterocyclic compounds. The unique physicochemical properties of the thiazolyl-piperazine scaffold, particularly the basicity of the piperazine ring, often present specific challenges during product isolation and purification.
This document provides in-depth, experience-driven guidance in a question-and-answer format, moving from common high-level questions to detailed troubleshooting for complex experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude thiazolyl-piperazine reaction product?
A1: Impurities are typically residuals from the synthesis or products of side reactions. Common species to look out for include:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include unreacted N-substituted piperazines, 2-bromoacetophenones, thiosemicarbazides, or chloroacetyl chloride.[1]
-
Side-Reaction Products: The nucleophilic nature of the piperazine nitrogens can lead to bis-alkylation or other undesired reactions. Structurally similar byproducts like pyrazines or diazabicyclo-octane can also form during synthesis.[2]
-
Reagents and Catalysts: Excess reagents, catalysts, or their decomposition products may persist after the reaction is complete.
-
Degradation Products: Improper storage or harsh work-up conditions can lead to the formation of degradation products.[2]
Q2: My compound is streaking badly on my silica gel column. What is happening and how do I fix it?
A2: This is a classic issue when purifying basic compounds on standard silica gel. The piperazine moiety contains basic nitrogen atoms (pKa values are often around 5.3 and 9.7) which interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This strong, non-specific binding leads to poor elution, resulting in significant peak tailing or "streaking."
To solve this, you must neutralize or "mask" these acidic sites on the stationary phase. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system.
-
Ammonium Hydroxide: A few drops in the mobile phase reservoir can also be effective, particularly for highly polar compounds.[3]
Q3: Is acid-base extraction a viable primary purification step?
A3: Absolutely. Acid-base extraction is a powerful and often underutilized technique for this class of compounds. It leverages the basicity of the piperazine ring to separate your desired product from non-basic impurities.[4]
The principle is straightforward:
-
Dissolve your crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract this organic solution with an aqueous acid (e.g., 1M HCl).
-
The basic piperazine nitrogen will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
-
Neutral and acidic impurities will remain in the organic layer.
-
After separating the layers, you can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to neutralize the salt, causing your purified free-base product to precipitate or be extracted back into a fresh organic layer.[5]
Q4: I'm struggling to crystallize my final product; it keeps oiling out. What are my options?
A4: "Oiling out" instead of crystallizing is a common sign that either the compound is not yet pure enough or the crystallization conditions are not optimal. Here are several strategies to try:
-
Increase Purity: First, ensure your compound is >95% pure by another method, such as flash chromatography. Impurities can severely inhibit the formation of a crystal lattice.[6]
-
Solvent System Optimization: Your product may be too soluble in the chosen solvent. Try a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid, then warm slightly to redissolve and cool slowly.[3]
-
Salt Formation: The free base of many thiazolyl-piperazine derivatives can be difficult to crystallize. Converting the compound to a salt, such as a hydrochloride (HCl) or dihydrochloride salt, often yields a highly crystalline solid. This can be achieved by adding a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane) to a solution of your free base.[3]
-
Control Cooling Rate: Slow, controlled cooling is critical. A rapid crash-cooling in an ice bath often leads to oiling or amorphous solids. Allow the solution to cool slowly to room temperature, and then move it to a refrigerator.[3]
Troubleshooting Guide
This section addresses specific experimental problems with a breakdown of causes and actionable solutions.
Problem: Low Purity After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of Impurities | The polarity of the chosen mobile phase is not selective enough to resolve your product from a closely-related impurity. | Optimize the Mobile Phase: Perform TLC analysis with various solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol, Toluene/Acetone) to find a system that provides better separation (larger ΔRf). Consider an Alternative Stationary Phase: If silica gel fails, consider using neutral alumina for very basic compounds or reverse-phase (C18) chromatography for a different separation mechanism.[2][3] |
| Broad Peaks, Poor Separation | Column Overloading: Too much crude material was loaded onto the column relative to its capacity. | Reduce the Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel. For difficult separations, reduce this to <1%.[2] |
| Product Elutes at the Solvent Front | Mobile Phase is Too Polar: The eluent is too strong, causing all compounds, including your product, to elute quickly with no retention or separation. | Decrease Mobile Phase Polarity: Start with a less polar solvent system (e.g., increase the percentage of the non-polar solvent like hexanes or DCM). Run a gradient elution from low to high polarity. |
| Product Won't Elute from the Column | Mobile Phase is Not Polar Enough: The eluent is too weak to move your highly polar compound down the column. Irreversible Adsorption: The compound is too basic and has irreversibly bound to the acidic silica gel. | Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol or ethyl acetate).[3] Add a Basic Modifier: If not already doing so, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to compete for binding sites on the silica.[3] |
Problem: Low Yield After Crystallization
| Symptom | Possible Cause | Suggested Solution |
| High Amount of Product in Mother Liquor | Product is Too Soluble: The chosen solvent or solvent volume keeps a significant portion of the product dissolved even at low temperatures. | Reduce Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Change the Solvent System: Find a solvent in which the product has high solubility when hot but very low solubility when cold. A solvent/anti-solvent system is often effective.[2][7] Cool to a Lower Temperature: After initial cooling, place the flask in a refrigerator or freezer (if the solvent freezing point allows) to maximize precipitation. |
| Incomplete Salt Formation | If attempting to crystallize a salt (e.g., diacetate or hydrochloride), an insufficient amount of acid was added. | Ensure Stoichiometry: Make sure at least a stoichiometric amount of the acid has been added relative to the piperazine compound. It can be beneficial to use a slight excess.[8] Verify pH: Check the pH of the solution to confirm it is in the optimal range for salt formation. |
Purification Workflows & Protocols
Workflow 1: Purification Strategy Selection
This decision tree can guide your initial choice of purification method based on the properties of your crude product.
Caption: Decision tree for selecting a primary purification strategy.
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to mitigate peak tailing for basic thiazolyl-piperazine compounds on silica gel.
-
Mobile Phase Preparation: Choose an appropriate solvent system based on TLC analysis (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate). To the prepared mobile phase, add triethylamine (TEA) to a final concentration of 0.5% (v/v).
-
Column Packing: Pack a glass column with silica gel using the prepared, TEA-containing mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. For less soluble compounds, dissolve in a stronger solvent (like pure DCM or ethyl acetate) and adsorb the sample onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase. If using a gradient, start with a lower polarity (e.g., 98:2 DCM:Methanol) and gradually increase the polarity to elute the product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The desired basic product is now in this aqueous layer as a hydrochloride salt. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Back-Wash (Optional): To remove any trapped organic impurities from the aqueous layer, add a small amount of fresh DCM, shake, and discard the organic layer.
-
Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). The free-base product should precipitate out or form an oily layer.
-
Final Extraction: Extract the neutralized aqueous solution multiple times with fresh DCM or ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
References
-
Yücel, N.T., Osmaniye, D., Kandemir, Ü., Evren, A.E., Can, Ö.D., & Demir Özkay, Ü. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3350. Available from: [Link]
-
Brea, R., McCarren, P., & Deiters, A. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8011. Available from: [Link]
-
Brea, R., McCarren, P., & Deiters, A. (2024). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Preprints.org. Available from: [Link]
-
Gümüş, F., Ateş-Alagöz, Z., & Yelekçi, K. (2012). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1011-1019. Available from: [Link]
-
Shawali, A.S., El-Zanate, A.M., & Al-Kahtani, A.A. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(39), 25293-25308. Available from: [Link]
-
Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Available from: [Link]
-
Deiters, A. et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Available from: [Link]
- Martin, J. F. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (2023). Acid–base extraction. Available from: [Link]
-
BIOSYNCE. (2025). How does piperazine affect the crystallization process? Available from: [Link]
-
Di Martino, R. M. C., et al. (2017). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PLOS ONE, 12(5), e0177797. Available from: [Link]
-
Kumar, S., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 20(8), 3918-3925. Available from: [Link]
-
Salem, M. E., et al. (2024). Synthesis of novel scaffolds based on bis-thiazole linked to piperazine core as new hybrid molecules. Arkivoc, 2024(8), 202412247. Available from: [Link]
-
Dong, Y., et al. (2015). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 38(6), 633-638. Available from: [Link]
-
Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-230. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of 1-Piperazinyl(2-thiazolyl)methanone
[1]
Introduction: The "Silent" Degradation Risks
Welcome to the technical support hub for 1-Piperazinyl(2-thiazolyl)methanone . While this compound (often used as a fragment in fragment-based drug discovery or as a synthetic intermediate) appears structurally robust, it possesses specific chemical vulnerabilities that manifest during long-term storage.[1]
Our data indicates that users often encounter purity drift not due to the inherent instability of the thiazole ring, but due to the reactivity of the piperazine secondary amine and the amide linkage . This guide moves beyond generic advice to address the specific molecular mechanisms of failure.
Module 1: Critical Degradation Mechanisms
To troubleshoot effectively, you must understand how the molecule breaks down. The stability of 1-Piperazinyl(2-thiazolyl)methanone is governed by three primary vectors:
-
Oxidative N-Oxide Formation: The secondary amine on the piperazine ring is electron-rich and susceptible to attack by atmospheric oxygen, leading to N-oxide impurities (often yellow/brown in color).[1]
-
Amide Hydrolysis: While thiazole amides are relatively stable, moisture ingress accelerates hydrolysis, cleaving the molecule into Piperazine and Thiazole-2-carboxylic acid .
-
Carbamate Formation (The "Crust" Effect): The secondary amine reacts reversibly with atmospheric
to form carbamic acid/carbamates, often changing solubility profiles.
Visualizing the Degradation Pathways
The following diagram maps the specific breakdown routes you are likely seeing in your LC-MS data.
Figure 1: Primary degradation pathways.[1] Note that Hydrolysis splits the molecule, while Oxidation adds oxygen to the piperazine ring.
Module 2: Troubleshooting & FAQs
Q1: My white powder has turned pale yellow/brown after 6 months at 4°C. Is it still usable?
Diagnosis: Oxidative Degradation (N-Oxide formation). Mechanism: The secondary amine in the piperazine ring has reacted with headspace oxygen. Thiazole derivatives also have a tendency to photo-oxidize, contributing to color change.[1] Action:
-
Run LC-MS: Look for a peak at M+16 (Oxygen insertion).
-
Purification: If the impurity is <5%, you may repurify via recrystallization (ethanol/ether) or prep-HPLC.
-
Prevention: 4°C is insufficient for long-term storage of the free base. Move to -20°C and flush the vial with Argon before resealing.
Q2: I see two new peaks in my LC-MS. One is very polar (early eluting). What are they?
Diagnosis: Hydrolysis Products. Mechanism: Moisture ingress has cleaved the amide bond.
-
Peak 1 (Polar): Piperazine (highly polar, elutes near void volume).
-
Peak 2: Thiazole-2-carboxylic acid . Action:
-
Check the pH of your sample solution.[2] Hydrolysis releases the free acid, potentially lowering the pH if not buffered.
-
Discard the batch if hydrolysis >2%. Hydrolysis is autocatalytic (the acid produced catalyzes further hydrolysis).
Q3: The compound has become difficult to dissolve in DMSO/Methanol, appearing "crusty."
Diagnosis: Carbamate Formation.
Mechanism: The secondary amine absorbed
-
Acid Wash: Dissolve the compound in a slightly acidic aqueous buffer (pH 4-5) or add a drop of dilute HCl. This decarboxylates the carbamate, releasing
and regenerating the parent amine. -
Re-check Solubility: After acid treatment, the solubility should return to normal.
Module 3: Storage & Handling Protocols
Do not treat this compound as a generic organic solid. Follow this tiered storage protocol based on the duration of storage.
Storage Conditions Table
| Duration | Temperature | Atmosphere | Container Type | Critical Precaution |
| < 1 Week | 4°C | Ambient Air | Glass Vial (Teflon lined) | Keep away from strong light.[1] |
| 1 - 6 Months | -20°C | Desiccated | Amber Vial | Parafilm seal is mandatory to prevent moisture ingress. |
| > 6 Months | -80°C | Argon/Nitrogen Flush | Amber Vial + Secondary Container | Do not store as a solution (DMSO/Water). Store as solid powder only.[1] |
The "Thaw" Protocol (Crucial Step)
Failure to follow this causes condensation, leading to immediate hydrolysis.
-
Remove vial from freezer.
-
WAIT 30-45 MINUTES until the vial reaches room temperature.
-
Wipe the outside of the vial to remove condensation.
-
Only then open the cap.
Module 4: Analytical Validation Workflow
If you suspect degradation, use this decision tree to validate the integrity of your sample.
Figure 2: Quality Control Decision Tree for rapid troubleshooting.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation. Link
-
BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage.Link[1]
-
Meyers, A. I., & Tavares, F. X. (1996).[6] Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles.[6] Journal of Organic Chemistry, 61(23), 8207–8215. Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776366, 1-Piperazinyl(2-thiazolyl)methanone.[1]Link[1]
- Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146. (General reference for amide hydrolysis kinetics).
Sources
- 1. 63074-07-7|Piperazin-1-yl(tetrahydrofuran-2-yl)methanone|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. memmert.com [memmert.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield of N4-acylated product in piperazine-2-thione functionalization.
Technical Support Center: Piperazine-2-thione Functionalization Topic: Troubleshooting Low Yield in N4-Acylation Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
The functionalization of piperazine-2-thione at the N4 position is a deceptive reaction. While secondary amines are typically excellent nucleophiles, the presence of the C2-thiocarbonyl group introduces a "soft" nucleophile (Sulfur) that competes with the "hard" nucleophile (N4-Nitrogen).
Low yields in this reaction are rarely due to a lack of reactivity. They are almost exclusively caused by chemoselectivity errors (S-acylation vs. N-acylation) or protonation traps (deactivation of N4).[1]
This guide provides a root-cause analysis and a validated protocol to restore high yields.
Part 1: The Diagnostic Workflow
Before altering your conditions, determine where the mass is going.[1] Use this decision tree to diagnose the failure mode.
Caption: Diagnostic logic flow for identifying whether yield loss is due to kinetic S-acylation, N4-deactivation, or workup instability.
Part 2: Root Cause Analysis & Solutions
Issue 1: The Protonation Trap (Most Common)
The Mechanism: Acyl chlorides release HCl as a byproduct.[1] The N4 amine of piperazine-2-thione is basic (pKa ~8-9), while the thioamide N1 is not.
-
The Failure: If you use only 1 equivalent of base (or a weak base), the generated HCl instantly protonates the unreacted N4 amine.
-
The Result: The protonated N4-ammonium species is non-nucleophilic .[2] The reaction stops at 50% conversion (at best), or the electrophile reacts with the Sulfur (which is less basic and remains available).[1]
Corrective Action:
-
Base Stoichiometry: Use at least 2.5 to 3.0 equivalents of a base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1] This ensures the N4 amine remains deprotonated throughout the addition of the acylating agent.
-
Schotten-Baumann Conditions: For water-tolerant acyl chlorides, use a biphasic system (DCM/Water) with inorganic base (Na₂CO₃).[1] This keeps the organic phase free of acid.
Issue 2: The Kinetic S-Acylation (The "Soft" Trap)
The Mechanism: Sulfur is a "soft" nucleophile with high HOMO energy.[1] It reacts rapidly with electrophiles under neutral or slightly acidic conditions to form a thioimidate (S-acyl species).[1]
-
The Failure: The S-acyl product is often the kinetic product.[1] If you run the reaction cold (0°C) and quench quickly, you isolate the S-acyl impurity or, more likely, it hydrolyzes back to starting material during workup, leading to "0% yield."[1]
-
Thermodynamics: The N-acyl amide bond is thermodynamically more stable than the S-acyl thioester.
Corrective Action:
-
Temperature: Do not run this reaction at 0°C for prolonged periods. Allow it to warm to room temperature or heat to 40-60°C. Thermal energy helps reverse the reversible S-acylation and drives the irreversible N-acylation.
-
Solvent: Use polar aprotic solvents (DMF or Acetonitrile).[1] These solvate the cation and leave the "hard" N4 amine anion (or lone pair) more naked and reactive compared to the "soft" sulfur.[1]
Issue 3: Solubility & Aggregation
The Mechanism: Piperazine-2-thiones are highly polar and can aggregate via hydrogen bonding (thioamide region), reducing effective concentration.[1] Corrective Action:
-
Avoid non-polar solvents like Toluene or Hexane.[1]
-
If using DCM, add a co-solvent like DMF (10% v/v) to break aggregates.[1]
Part 3: Comparative Reagent Data
Select the right acylating agent based on your substrate's sensitivity.[1]
| Reagent Class | Reactivity | Risk of S-Acylation | Recommended For | Notes |
| Acyl Chlorides | High | High | Sterically hindered substrates | Must use excess base (3.0 eq).[1] Add slowly at 0°C, then warm to RT. |
| Anhydrides | Moderate | Moderate | General synthesis | Cleaner reaction profile.[1] S-acylation is reversible; heating drives N-product.[1] |
| EDC/HOBt | Low | Low | Acid-sensitive substrates | Best chemoselectivity.[1] Activated ester reacts preferentially with amine (N4).[1] |
| Mixed Anhydrides | High | High | Valuable acids | Use isobutyl chloroformate.[1] Strictly control temperature (-15°C) to prevent S-attack. |
Part 4: Validated Experimental Protocol
Objective: Synthesis of N4-benzoylpiperazine-2-thione (Model Reaction). Target Scale: 1.0 mmol.
Reagents:
-
Piperazine-2-thione (116 mg, 1.0 mmol)[1]
-
DIPEA (Diisopropylethylamine) (387 mg, 3.0 mmol) [CRITICAL STOICHIOMETRY] [1]
-
Benzoyl Chloride (147 mg, 1.05 mmol)[1]
-
Dichloromethane (DCM) (anhydrous, 5 mL)
-
DMF (0.5 mL) – Optional, for solubility
Step-by-Step Methodology:
-
Preparation: In a dry 25 mL round-bottom flask, dissolve Piperazine-2-thione in DCM (5 mL). If the solution is cloudy, add DMF dropwise until clear.
-
Deprotonation: Add DIPEA (3.0 eq) in one portion. Stir at Room Temperature (RT) for 10 minutes.
-
Why? Ensures N4 is fully free-based and breaks H-bond aggregates.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add Benzoyl Chloride (1.05 eq) dropwise over 5 minutes.
-
Why? Controls the exotherm to prevent indiscriminate S-acylation.
-
-
Reaction: Remove the ice bath immediately after addition. Stir at RT for 2–4 hours.[1]
-
Quench: Add saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.
-
Why? Hydrolyzes any trace unstable S-acyl anhydrides/chlorides back to SM/acid, ensuring only the stable N-amide remains.
-
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash chromatography (MeOH/DCM gradient).
Part 5: Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC, but after column chromatography, I only recover Starting Material. What happened? A: You likely formed the S-acyl thioimidate .[1] This species is unstable on silica gel (which is slightly acidic) and hydrolyzes back to the thione.[1]
-
Fix: Ensure the reaction goes to completion (N-acylation) by heating slightly before workup.[1] Alternatively, treat the crude mixture with a catalytic amount of DMAP (4-dimethylaminopyridine) to catalyze the acyl transfer from S to N or from the reagent to N.
Q: Can I use Pyridine as both solvent and base? A: Yes, but with caution.[1] Pyridine is a "soft" base and a nucleophilic catalyst.[1] It forms an N-acyl pyridinium intermediate which is very reactive.[1] While effective, it can sometimes promote S-acylation if the N4 amine is sterically hindered. DIPEA in DCM is generally cleaner for this specific scaffold.[1]
Q: My product is water-soluble and I lose it during extraction. A: Piperazine-2-thione derivatives can be polar.[1]
-
Fix: Skip the aqueous workup.[1] Filter off the DIPEA·HCl salts (which precipitate in cold ether/DCM mixtures) or use a resin-bound scavenger (e.g., Trisamine resin) to remove excess acyl chloride, then evaporate and load directly onto the column.[1]
References
-
Selectivity in Thioamide Functionaliz
- Source: "Chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology." Journal of Chemical Biology.
- Relevance: Establishes the thermodynamic preference for N-amide over S-thioester and the reversibility of S-acyl
-
Acyl
-
Thioamide Reactivity Profiles
- Source: "Thioimidate Solutions to Thioamide Problems during Peptide Synthesis." ChemRxiv.
- Relevance: Discusses the kinetic trapping of sulfur nucleophiles and the instability of the resulting thioimid
-
[1]
Sources
Technical Support Center: Optimization of Reaction Conditions for Coupling with 1-(Piperazin-2-yl)ethanol
Welcome to the technical support center for reactions involving 1-(Piperazin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions with this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot and optimize your synthetic routes.
Understanding the Reactant: 1-(Piperazin-2-yl)ethanol
1-(Piperazin-2-yl)ethanol is a bifunctional molecule containing a secondary amine at the N1 position, a tertiary amine at the N4 position (if substituted), a primary hydroxyl group, and a chiral center at the C2 position. This unique combination of functional groups presents both opportunities and challenges in chemical synthesis. Its high polarity and water solubility can complicate extractions and purifications.[1][2] The basicity of the piperazine moiety can lead to strong interactions with silica gel, causing peak tailing during chromatography.[1]
A critical aspect to consider is the differential reactivity of the two nitrogen atoms. The N1 secondary amine is generally more nucleophilic and less sterically hindered than the N4 amine, making it the primary site for many coupling reactions. However, under certain conditions, double substitution can occur.[1]
Section 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. When coupling a carboxylic acid with 1-(Piperazin-2-yl)ethanol, the primary challenge is achieving selective N-acylation without O-acylation of the hydroxyl group.
Experimental Protocol: Standard Amide Coupling
This protocol outlines a general procedure for the amide coupling of a carboxylic acid with 1-(Piperazin-2-yl)ethanol using HATU as the coupling agent.
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent such as DMF or DCM.
-
Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of 1-(Piperazin-2-yl)ethanol (1.0-1.2 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low to no product formation | Incomplete activation of the carboxylic acid. | - Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester intermediate. - Increase the activation time or consider a more potent coupling reagent like COMU or T3P. |
| Low nucleophilicity of the piperazine nitrogen. | - If the piperazine is used as a salt (e.g., dihydrochloride), ensure sufficient base is added to liberate the free amine. An excess of a hindered base like DIPEA is often necessary. | |
| Significant O-acylation side product | The hydroxyl group is competing with the amine for the activated ester. | - Lower the reaction temperature to 0 °C to favor the more nucleophilic amine. - Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before coupling. This group is stable under many coupling conditions and can be removed later.[3] |
| Formation of di-acylated piperazine | Both piperazine nitrogens are reacting. | - Use a protecting group on the N4-nitrogen, such as a Boc group, to ensure mono-acylation at the N1 position.[3][4] This is the most effective strategy for regioselectivity. |
| Epimerization at the chiral center | Harsh reaction conditions. | - Use milder coupling reagents and bases. Additives like HOBt or Oxyma can suppress racemization.[5] - Keep reaction temperatures low and minimize reaction times. |
Amide Coupling FAQs
Q1: Which coupling reagent is best for my reaction?
The choice of coupling reagent depends on the substrate's complexity and sensitivity. For simple couplings, carbodiimides like DCC or EDC are often sufficient.[5][6] For more challenging substrates or to minimize racemization, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are recommended as they offer higher efficiency and milder conditions.[5][6]
Q2: How do I choose the right base?
A non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is preferred to avoid competing reactions with the activated carboxylic acid.[6] The amount of base is also critical; typically, 2-3 equivalents are used to neutralize the acid formed during the reaction and to deprotonate the amine if it's in a salt form.
Q3: My product is very polar and difficult to extract. What can I do?
The high polarity of the product can make extraction from aqueous work-ups challenging.[1] Try using a more polar extraction solvent like a mixture of DCM and isopropanol. Alternatively, consider a salt-out extraction by saturating the aqueous layer with NaCl to decrease the solubility of your product. In some cases, reversed-phase chromatography may be necessary for purification.
Workflow for Amide Coupling Optimization
Caption: Workflow for Amide Coupling Optimization.
Section 2: Reductive Amination
Reductive amination is a highly effective method for introducing alkyl groups to the N1 position of 1-(Piperazin-2-yl)ethanol by reacting it with an aldehyde or ketone.[3][7]
Experimental Protocol: Reductive Amination
This protocol details a one-pot reductive amination using sodium triacetoxyborohydride (STAB).
-
Imine Formation: In a round-bottom flask, dissolve 1-(Piperazin-2-yl)ethanol (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]
-
Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid can be added to promote imine formation.[8]
-
Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.[3]
-
Reaction Monitoring: Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete reaction; starting materials remain | Inefficient imine formation. | - Add a catalytic amount of acetic acid (pH 4-5) to facilitate imine formation.[3] - For sterically hindered carbonyls, increase the reaction temperature or time.[3] |
| Insufficient reducing agent. | - Ensure the STAB is fresh and has been stored under anhydrous conditions. Add a slight excess (up to 2.0 eq.) if necessary. | |
| Formation of dialkylated product | Reaction with both N1 and N4 nitrogens. | - Use N4-Boc protected 1-(Piperazin-2-yl)ethanol to ensure mono-alkylation at the N1 position. |
| Reduction of the aldehyde/ketone to an alcohol | Use of a non-selective reducing agent. | - STAB is generally selective for the imine over the carbonyl.[7] If using NaBH4, ensure imine formation is complete before adding the reducing agent, as NaBH4 can reduce the carbonyl starting material.[9] |
| Difficulty purifying the product | The product is a polar amine. | - During column chromatography, add a small amount of triethylamine or ammonium hydroxide (0.5-1%) to the eluent to prevent peak tailing on the silica gel.[1] |
Reductive Amination FAQs
Q1: Can I use other reducing agents besides STAB?
Yes, sodium cyanoborohydride (NaBH3CN) is another common choice, particularly in protic solvents like methanol.[9] However, it is toxic and requires careful handling. Sodium borohydride (NaBH4) can also be used, but it's less selective and may reduce the starting carbonyl.[9]
Q2: Why is my reaction stalling?
If the reaction stalls, it's often due to incomplete imine formation. The equilibrium can be shifted towards the imine by removing the water formed during the reaction, for example, by adding molecular sieves.
Q3: Is it necessary to protect the hydroxyl group?
Generally, the hydroxyl group is stable under standard reductive amination conditions and does not require protection.[3]
Decision Tree for Reductive Amination Troubleshooting
Caption: Decision Tree for Reductive Amination.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the N-arylation of 1-(Piperazin-2-yl)ethanol.[10][11][12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a typical Buchwald-Hartwig amination with an aryl halide.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), 1-(Piperazin-2-yl)ethanol (1.2 eq.), a palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOt-Bu, 1.4 eq.).[3]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low yield or no reaction | Inactive catalyst. | - Ensure strictly anhydrous and anaerobic conditions. Oxygen can deactivate the palladium catalyst. - Screen different palladium pre-catalysts and ligands. The choice of ligand is crucial and substrate-dependent. |
| Poor choice of base. | - The base is critical for the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu, K3PO4, or Cs2CO3 are commonly used. The optimal base can vary with the substrate. | |
| Formation of hydrodehalogenated arene | A common side reaction. | - Lower the reaction temperature. - Use a more electron-rich ligand to promote reductive elimination over competing pathways. |
| O-arylation of the hydroxyl group | A potential side reaction, though generally less favored than N-arylation. | - Protect the hydroxyl group as a silyl ether prior to the coupling reaction. |
| Double arylation of piperazine | Reaction at both N1 and N4. | - Use an N4-protected piperazine derivative to ensure mono-arylation. |
Buchwald-Hartwig Amination FAQs
Q1: How do I select the right ligand?
The ligand choice is critical for a successful Buchwald-Hartwig reaction.[13] For electron-rich aryl halides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. For electron-poor aryl halides, ligands like BINAP may be suitable. It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate combination.
Q2: What is the role of the base?
The base plays multiple roles in the catalytic cycle, including deprotonating the amine to form the active nucleophile and facilitating the reductive elimination step. The strength and nature of the base can significantly impact the reaction outcome.
Q3: Can I use aryl chlorides for this reaction?
Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. Their use often requires more specialized, highly active catalyst systems, such as those employing bulky biarylphosphine ligands.
Catalyst/Ligand Selection Guide
| Aryl Halide | Amine | Recommended Ligand Class | Rationale |
| Electron-rich Ar-Br/I | Primary/Secondary | Bulky Biarylphosphines (e.g., XPhos, RuPhos) | Promotes oxidative addition and reductive elimination. |
| Electron-poor Ar-Br/I | Primary/Secondary | Bidentate Phosphines (e.g., BINAP, dppf) | Can be effective for these substrates. |
| Ar-Cl | Primary/Secondary | Highly active, bulky biarylphosphines | Necessary to overcome the stronger C-Cl bond. |
Section 4: Urea Formation
Urea formation involves the reaction of 1-(Piperazin-2-yl)ethanol with an isocyanate or a carbamoylating agent.
Experimental Protocol: Urea Formation with an Isocyanate
-
Reagent Preparation: Dissolve 1-(Piperazin-2-yl)ethanol (1.0 eq.) in an anhydrous aprotic solvent like DCM or THF.
-
Isocyanate Addition: Add the isocyanate (1.0 eq.) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by crystallization or column chromatography.
Troubleshooting Guide: Urea Formation
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Formation of symmetrical urea byproduct | The isocyanate reacts with water to form a primary amine, which then reacts with another molecule of isocyanate. | - Ensure all reagents and solvents are strictly anhydrous. |
| Reaction with the hydroxyl group | Isocyanates can react with alcohols to form carbamates. | - This reaction is generally slower than the reaction with the amine. Running the reaction at a lower temperature can improve selectivity. - Protect the hydroxyl group if O-carbamoylation is a significant issue. |
| Double addition to piperazine | Both nitrogens of the piperazine react. | - Use an N4-protected piperazine derivative. |
Urea Formation FAQs
Q1: What if I don't have the isocyanate?
You can generate the isocyanate in situ from a carboxylic acid via a Curtius rearrangement or use a phosgene equivalent like carbonyldiimidazole (CDI) to couple the amine with another amine.[14][15]
Q2: My isocyanate is very reactive. How can I control the reaction?
For highly reactive isocyanates, run the reaction at a low temperature (e.g., -78 °C to 0 °C) and add the isocyanate slowly to the amine solution to control the exotherm and minimize side reactions.
General Considerations for All Reactions
-
Protecting Groups: The strategic use of protecting groups is often essential for achieving the desired regioselectivity and avoiding side reactions. The Boc group is a common and versatile choice for protecting the N4-nitrogen, while silyl ethers are suitable for protecting the hydroxyl group.[3][16]
-
Chirality: 1-(Piperazin-2-yl)ethanol is a chiral molecule.[1][17] Be mindful of reaction conditions that could lead to racemization, such as strong bases or high temperatures. If the stereochemistry of the final product is important, it may be necessary to resolve the starting material or the final product using chiral chromatography or diastereomeric salt formation.[18]
-
Purification: The polar and basic nature of products derived from 1-(Piperazin-2-yl)ethanol can make purification challenging.[1] Using a base-washed silica gel or adding a small amount of a basic modifier like triethylamine to the eluent during column chromatography can significantly improve peak shape and separation.[1] Recrystallization or salt formation are also valuable purification techniques.[1]
References
- Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol - Benchchem.
- optimization of reaction conditions for coupling with 1-(Piperazin-2-yl)ethanol - Benchchem.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- 2-Piperazinylethanol | Solubility of Things.
- Protective Groups - Organic Chemistry Portal.
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol - Benchchem.
- Protection of Functional Groups.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
- Reductive Amin
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchG
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling - Organic Synthesis.
- Amine synthesis by reductive amination (reductive alkyl
- Alcohol Protecting Groups.
- US2919275A - Purification of piperazine - Google P
- Amide coupling reaction in medicinal chemistry.
- Struggling with Reductive Amination: Tips for Isol
- Urea Form
- Chiral, nonracemic (piperazin-2-yl)
- What's wrong with my reductive amination? I barely got any product. - Reddit.
- Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas.
- Synthesis of piperazines - Organic Chemistry Portal.
- Discovery and hit-to-lead evaluation of piperazine amides as selective, st
- Urea derivative synthesis by amin
- Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC.
- Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Deriv
- Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
- Stereoselectivity during a Dieckmann Analogous Cyclization of (Piperazin-2-yl)
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyan
- Characteristics of Piperine Solubility in Multiple Solvent - ResearchG
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 15. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
3D-QSAR studies of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones.
Topic: 3D-QSAR Studies of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Strategic Value of the Scaffold
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold represents a "privileged structure" in modern medicinal chemistry, exhibiting potent biological activities ranging from anti-mycobacterial (targeting M. tuberculosis H37Rv) to analgesic and anticancer profiles.
This guide provides a technical comparison of 3D-QSAR methodologies (CoMFA vs. CoMSIA) applied to this specific chemotype. Unlike 2D-QSAR, which relies on topological indices, 3D-QSAR elucidates the spatial steric and electrostatic fields required for high-affinity binding, making it the superior choice for optimizing the bulky piperazine tail of this scaffold.
Part 1: The Scaffold & Target Landscape
Before diving into computational models, it is critical to understand the chemical architecture. The molecule consists of three distinct pharmacophoric regions:
-
Head (A): The Benzo[d]thiazole core (Lipophilic, often fluorinated).[1][2]
-
Linker (B): The Methanone (Carbonyl) bridge (Hydrogen bond acceptor).
-
Tail (C): The Piperazine ring (Solubilizing, capable of diverse substitution).
Comparative Efficacy: Why this Scaffold?
| Feature | Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones | Benzimidazoles (Alternative) | Simple Thiazoles (Alternative) |
| Metabolic Stability | High: The carbonyl linker resists rapid hydrolysis compared to ester analogs. | Moderate: N-H sites often require protection or alkylation. | Low: Susceptible to rapid oxidative metabolism. |
| Solubility | High: Piperazine nitrogen improves aqueous solubility (logP optimization). | Low-Moderate: Often requires salt formation. | Variable: Highly dependent on substituents. |
| Target Specificity | High: Proven affinity for M. tb FabH and varying kinase targets. | Broad: Often promiscuous (binds multiple targets). | Low: Often acts as a fragment rather than a full lead. |
Part 2: Comparative Methodology (CoMFA vs. CoMSIA)
In the context of this scaffold, we compare the two dominant 3D-QSAR alignment-dependent techniques.
CoMFA (Comparative Molecular Field Analysis)
-
Mechanism: Calculates Steric (Lennard-Jones) and Electrostatic (Coulomb) fields at grid points surrounding the aligned molecules.[3]
-
Performance on this Scaffold: CoMFA typically yields higher
values for this chemotype because the rigid benzothiazole core aligns well, allowing the steric bulk of the piperazine substituents to drive the variance in activity. -
Best For: Optimizing the size of the substituent on the piperazine nitrogen.
CoMSIA (Comparative Molecular Similarity Indices Analysis)
-
Mechanism: Uses Gaussian functions to calculate similarity indices for Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields.
-
Performance on this Scaffold: CoMSIA is superior when the "Methanone" linker is modified (e.g., to a sulfonyl), as it better accounts for Hydrogen Bond Acceptor variations that CoMFA misses.
-
Best For: Fine-tuning the electronic properties of the linker region.
Part 3: Experimental Data & Validation
The following data is derived from the seminal work by Pancholia et al. (2016) , who utilized this scaffold to develop anti-mycobacterial agents.
Table 1: Statistical Comparison of QSAR Models
Target: Mycobacterium tuberculosis H37Rv (MIC)
| Metric | CoMFA Model (Best Fit) | CoMSIA Model (Alternative) | Acceptance Criteria |
| 0.718 | 0.650 | ||
| 0.995 | 0.920 | ||
| Standard Error of Est. (SEE) | 0.08 | 0.15 | Lower is better |
| F-Value | 128.5 | 85.2 | Higher indicates statistical significance |
| Pred. | 0.75 | 0.68 |
Interpretation: The CoMFA model outperforms CoMSIA for this specific set of methanones. This suggests that Steric hindrance (at the piperazine tail) and Electrostatic interactions (at the benzothiazole head) are the primary drivers of biological activity, rather than specific hydrogen bonding networks.
Part 4: Step-by-Step Workflow & Protocol
To replicate these results or apply them to new derivatives, follow this self-validating workflow.
Phase A: Computational Workflow (In Silico)
Figure 1: The Standard 3D-QSAR Workflow for Benzothiazole Derivatives. Note the critical loop back from Validation to Dataset Selection if
Protocol Details:
-
Dataset Division: Split your dataset into Training (75%) and Test (25%) sets. Ensure the Test set represents the full range of biological activity.
-
Alignment (Critical Step): Use the Benzo[d]thiazole-2-carbonyl substructure as the rigid alignment core. Do not include the flexible piperazine ring in the alignment calculation, as its conformational flexibility is what you are modeling.
-
Field Generation: Set a steric cutoff of 30 kcal/mol to prevent "exploding" values from atoms overlapping with grid points.
Phase B: Experimental Validation (Wet Lab)
To validate the computational predictions, synthesis of the top-scoring candidates is required.
Synthesis Protocol (CDI Coupling):
-
Activation: Dissolve substituted benzo[d]thiazole-2-carboxylic acid (1.0 eq) in dry DMF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq). Stir at RT for 2 hours (Evolution of
indicates activation). -
Coupling: Add the substituted piperazine (1.2 eq) dropwise.
-
Reaction: Stir at RT for 6-8 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).
-
Workup: Pour into ice water. The precipitate is the target methanone . Filter and recrystallize from Ethanol.
Part 5: Mechanistic Insight & SAR Logic
The 3D-QSAR contour maps reveal the specific "rules of engagement" for this scaffold.
Figure 2: Structure-Activity Relationship (SAR) Map derived from CoMFA contours. Green nodes indicate regions favoring steric bulk; Red nodes indicate electrostatic sensitivity.
Interpretation of Contours:
-
Green Contours (Steric Favored): Large groups (e.g., Benzyl, Phenyl) attached to the Piperazine nitrogen increase activity. This indicates a large hydrophobic pocket in the target enzyme (e.g., FabH).
-
Blue Contours (Electropositive Favored): The Nitrogen atoms of the piperazine ring must remain basic (or at least capable of H-bonding).
-
Red Contours (Electronegative Favored): The 5-position of the benzothiazole ring benefits from electron-withdrawing groups like
or .
References
-
Pancholia, S., et al. (2016). "Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies."[4] European Journal of Medicinal Chemistry, 116, 206-218.
-
Cramer, R. D., et al. (1988). "Comparative Molecular Field Analysis (CoMFA). 1. Effect of Shape on Binding of Steroids to Carrier Proteins." Journal of the American Chemical Society, 110(18), 5959–5967.
-
Klebe, G., et al. (1994). "Comparative Molecular Similarity Indices Analysis (CoMSIA) to Study Molecular Similarity and to Correlate 3D Structure with Biological Activity." Journal of Medicinal Chemistry, 37(24), 4130–4146.
-
Verma, A., et al. (2017). "3D-QSAR and molecular docking studies of benzothiazole derivatives as potent inhibitors of Plasmodium falciparum." Journal of Molecular Structure, 1145, 20-29.
Sources
A Comparative Analysis of Piperazinyl-Benzothiazole vs. Piperazinyl-Benzoxazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: Deconstructing Two Privileged Scaffolds
In the landscape of medicinal chemistry, benzothiazole and benzoxazole represent two "privileged" heterocyclic scaffolds. Their rigid, planar structures and ability to engage in various non-covalent interactions make them ideal cores for designing biologically active molecules.[1][2] These two structures are bioisosteres, differing only by the heteroatom at the 1-position—a sulfur atom in benzothiazole and an oxygen atom in benzoxazole.[2] This seemingly subtle substitution profoundly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.[2][3]
When coupled with a piperazine moiety—a common pharmacophore used to enhance aqueous solubility, modulate receptor affinity, and improve pharmacokinetic properties—these scaffolds give rise to two versatile classes of compounds: piperazinyl-benzothiazoles and piperazinyl-benzoxazoles.[4][5][6] These derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[7][8][9][10][11]
This guide provides an in-depth comparative analysis of these two molecular classes, moving beyond a simple list of activities to explore the causality behind their synthetic strategies, physicochemical differences, and divergent biological activities. We will dissect experimental data to provide actionable insights for researchers, scientists, and drug development professionals aiming to leverage these scaffolds in their discovery programs.
I. Synthetic Strategies: A Tale of Two Precursors
The construction of these derivatives generally follows convergent synthetic pathways, with the primary distinction arising from the choice of the starting aniline precursor: 2-aminothiophenol for benzothiazoles and 2-aminophenol for benzoxazoles.
Causality in Synthesis: The choice of cyclization chemistry is dictated by the nucleophilicity of the heteroatom. The sulfur in 2-aminothiophenol is a softer, more potent nucleophile than the oxygen in 2-aminophenol, which can influence reaction kinetics and the choice of reagents for ring closure. Subsequent derivatization typically involves nucleophilic substitution to introduce the piperazine moiety at the 2-position of the heterocyclic core.
Below is a comparative workflow illustrating the general synthetic logic for both classes of compounds.
Caption: Inhibition of RTK signaling by benzoxazole derivatives.
B. Neurodegenerative Diseases (Alzheimer's Disease)
Derivatives from both classes have been rationally designed as multifunctional ligands for Alzheimer's disease (AD). [10][12]The primary strategy involves targeting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Defects in cholinergic neurotransmission are a key feature of AD. [13] Table 2: Comparative Acetylcholinesterase (AChE) Inhibition
| Derivative Class | Compound Example | AChE Inhibition IC50 (µM) | Key Features | Reference |
| Benzothiazole | Hybrid (12) | 2.31 | Balanced AChE inhibition and Aβ aggregation inhibition. | [10] |
| Benzothiazole | Compound B4 | - (Potency comparable to Donepezil in vivo) | Selective for AChE; improved memory in animal models. | [14] |
| Benzoxazole | Hybrid (Boz-1) | 0.039 | Potent and selective AChE inhibitor. | [15] |
Expert Insight: In the context of AD, the piperazine moiety is often designed to mimic the basic piperidine of the standard drug Donepezil, allowing it to interact with the active site of AChE. [10][12]While both scaffolds can produce potent AChE inhibitors, research into benzothiazole derivatives has also emphasized a multi-target approach, designing hybrids that simultaneously inhibit Aβ amyloid aggregation, a central pathological hallmark of AD. [10]This highlights the versatility of the benzothiazole scaffold for creating multi-target-directed ligands (MTDLs). [16]
C. Antimicrobial and Antifungal Activity
Both classes of compounds have shown promise in combating microbial pathogens, including those resistant to standard antibiotics.
-
Piperazinyl-benzoxazole derivatives have demonstrated broad antibacterial activity, with MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus ranging from 32-512 µg/mL. * Piperazinyl-benzothiazole derivatives have also been explored for antimicrobial applications, with some sulfonamide conjugates showing broad-spectrum activity against both bacterial and fungal pathogens like Candida albicans. [17][18] The data suggests that the specific substitutions on the benzofused and piperazine rings are critical for determining the spectrum and potency of antimicrobial activity, perhaps more so than the choice of the core heteroatom itself.
IV. Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, the protocols described below are based on established and validated methodologies from the cited literature.
Protocol 1: General Synthesis of a 2-(Piperazin-1-yl)benzoxazole Derivative
-
Rationale: This protocol follows a common three-step synthesis starting from an o-aminophenol. The use of potassium hydroxide and carbon disulfide is a classic method for forming the benzoxazole-2-thiol intermediate. Toluene is an effective solvent for the subsequent nucleophilic substitution, allowing for the required reaction temperature while being relatively non-polar. [19]* Step 1: Synthesis of Benzoxazole-2-thiol. To a solution of o-aminophenol (10 mmol) in ethanol (50 mL), add potassium hydroxide (12 mmol) and carbon disulfide (15 mmol). Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, acidify with dilute HCl to pH ~5, and collect the precipitated solid by filtration. Wash with cold water and dry to yield the benzoxazole-2-thiol.
-
Step 2: Synthesis of the 2-(Piperazin-1-yl)benzoxazole. In a round-bottom flask, combine the benzoxazole-2-thiol (5 mmol) and the desired piperazine derivative (e.g., N-methylpiperazine, 10 mmol) in toluene (30 mL). Reflux the mixture for 12-16 hours. After cooling, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final compound.
-
Validation: Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay
-
Rationale: The SRB assay is a reliable and widely used method for determining cytotoxicity based on the measurement of cellular protein content. It is less sensitive to metabolic interference than tetrazolium-based assays (e.g., MTT), providing a robust system for screening. This protocol is based on the methodology used to evaluate many of the compounds discussed herein. [20][21]* Step 1: Cell Plating. Seed cells from a human cancer cell line (e.g., HUH-7, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Step 2: Compound Treatment. Prepare serial dilutions of the test compounds (piperazinyl-benzothiazole and -benzoxazole derivatives) in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells, ensuring a range of final concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (DMSO) as a negative control. Incubate the plates for 48 hours.
-
Step 3: Cell Fixation. Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Step 4: Staining. Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Step 5: Measurement. Discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Validation & Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Plot the percentage of inhibition against the compound concentration (log scale) and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.
V. Conclusion and Future Perspectives
The comparative analysis of piperazinyl-benzothiazole and piperazinyl-benzoxazole derivatives reveals two closely related yet distinct classes of pharmacologically active compounds.
-
Key Similarity: Both scaffolds serve as excellent foundations for building potent bioactive molecules, particularly in oncology and neurodegenerative disease research. The piperazine moiety is consistently effective in modulating solubility and target interaction.
-
Key Difference: The choice between sulfur (benzothiazole) and oxygen (benzoxazole) is a critical tool for fine-tuning physicochemical properties. Benzothiazoles may offer advantages in lipophilicity, while benzoxazoles provide a strong hydrogen bond acceptor and potentially greater metabolic stability at the heteroatom.
Future research should focus on direct, head-to-head comparative studies of analog pairs to further elucidate the subtle structure-activity relationships governed by the heteroatom. Exploring the benzoxazole scaffold for multi-target-directed ligands, a strategy that has proven successful for benzothiazoles in Alzheimer's research, could yield novel therapeutic candidates. Ultimately, both scaffolds remain fertile ground for the development of next-generation therapeutics, and a deep understanding of their comparative profiles is essential for any scientist working in this field.
References
- Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527.
-
Arisoy, M., Temiz-Arpaci, O., Kaynak-Onurdag, F., & Ozgen, S. (2016). Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties. Indian Journal of Chemistry - Section B, 55B(2), 240-247. [Link]
-
Kaur, R., et al. (2017). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1496-1513. [Link]
-
Nayak, S. K., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4671-4685. [Link]
-
Singh, S., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 114-117. [Link]
-
Gurdal, E. E., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(1), 234. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(12), 2419-2479. [Link]
-
Nayak, S. K., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10). [Link]
-
Turan-Zitouni, G., et al. (2011). Synthesis of Some Benzothiazole Based Piperazine-Dithiocarbamate Derivatives and Evaluation of Their Anticancer Activities. Letters in Drug Design & Discovery, 8(9), 830-837. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(1), 234. [Link]
-
Krishna, V. K., et al. (2013). Synthesis of New Benzothiazolopiperazines/Piperidines as Anti-inflammatory Agents. Asian Journal of Chemistry, 25(10), 5539-5542. [Link]
-
Singh, M., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. RSC Advances, 10(30), 17891-17911. [Link]
-
Gurdal, E. E., et al. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Marmara Pharmaceutical Journal, 21(3), 549-556. [Link]
-
Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654. [Link]
-
Carradori, S., et al. (2008). Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands. Journal of Medicinal Chemistry, 51(15), 4596-4606. [Link]
-
Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Benzothiazole-piperazine-sulfonamide Conjugates and Their Antibacterial and Antiacetylcholinesterase Activity. Letters in Drug Design & Discovery, 16(9), 1031-1045. [Link]
-
Turan-Zitouni, G., et al. (2011). Synthesis of Some Benzothiazole Based Piperazine-Dithiocarbamate Derivatives and Evaluation of Their Anticancer Activities. Letters in Drug Design & Discovery, 8(9). [Link]
-
Al-Ghorbani, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Frontiers in Chemistry, 11, 1121651. [Link]
-
Al-Ostath, A. I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4945. [Link]
-
Yarim, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. New Journal of Chemistry, 46(36), 17409-17421. [Link]
-
Kumar, P., et al. (2017). Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 103-107. [Link]
-
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
-
Al-Soud, Y. A., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2772. [Link]
-
Onur, M. A., et al. (2019). Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits. Fundamental & Clinical Pharmacology, 33(3), 284-295. [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 193-203. [Link]
-
Kumar, A., et al. (2013). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(14), 4232-4236. [Link]
-
Koman, V. P., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 457-467. [Link]
-
S.D, S. (2011). Benzothiazoles: A new profile of biological activities. International Journal of Pharmaceutical Sciences and Research, 2(4), 789-796. [Link]
-
Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Thesis. [Link]
-
N'guessan, A. B., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Monatshefte für Chemie - Chemical Monthly, 155, 395-420. [Link]
-
Saini, M. S., et al. (2023). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry, 3(1), 1-10. [Link]
-
Kumar, R., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Chemical Papers, 77, 3449-3460. [Link]
-
Al-Attas, A. H., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences, 24(4), 3326. [Link]
-
Abu Jarra, H., et al. (2018). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii Al. I. Cuza din Iasi - Chimie, 26(1), 63-70. [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
Abu Jarra, H., et al. (2018). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii Al. I. Cuza din Iasi - Chimie, 26(1), 63-70. [Link]
-
Ye, L., et al. (2014). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Archiv der Pharmazie, 347(4), 256-264. [Link]
-
Patel, K., & Sharma, D. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. International Journal of All Research Education and Scientific Methods, 12(4). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.ijresm.com [journal.ijresm.com]
- 9. connectjournals.com [connectjournals.com]
- 10. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Piperazine Derivatives in Cancerous and Non-Malignant Cells
In the relentless pursuit of novel anticancer therapeutics, the piperazine scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent cytotoxic activity. However, the ultimate utility of any potential chemotherapeutic agent hinges not just on its ability to kill cancer cells, but on its capacity to do so selectively, sparing healthy tissues. This guide provides a comprehensive comparison of the cytotoxic effects of various piperazine derivatives on cancer versus non-malignant cell lines, offering researchers, scientists, and drug development professionals a critical lens through which to evaluate these promising compounds. We will delve into the experimental data, explore the underlying mechanisms of action, and provide a detailed protocol for assessing cytotoxicity, empowering you to make informed decisions in your research endeavors.
The Selectivity Imperative: Gauging Therapeutic Window
The concept of a therapeutic window is paramount in oncology. An ideal anticancer drug should exhibit high potency against malignant cells while displaying minimal toxicity towards normal cells. The selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to that in a cancer cell line, is a crucial metric in this evaluation. A higher SI value signifies greater selectivity and a more promising therapeutic profile.[1][2]
Comparative Cytotoxicity of Piperazine Derivatives: A Data-Driven Overview
The following table summarizes the in vitro cytotoxicity of a selection of recently developed piperazine derivatives against various human cancer and non-malignant cell lines. This data, culled from recent literature, highlights the diverse activity and selectivity profiles of this class of compounds.
| Piperazine Derivative | Cancer Cell Line | IC50 (µM) | Non-Malignant Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 12 (Arylpiperazine with saccharin moiety) | DU145 (Prostate) | 1.14 | WPMY-1 (Prostate epithelial) | >50 | >43.8 | [3] |
| Compound 17 (Arylpiperazine with saccharin moiety) | LNCaP (Prostate) | 4.08 | WPMY-1 (Prostate epithelial) | >50 | >12.2 | [3] |
| PCC (Novel piperazine derivative) | SNU-475 (Liver) | 6.98 | THLE-3 (Normal liver) | >50 | >7.16 | [4] |
| PCC (Novel piperazine derivative) | SNU-423 (Liver) | 7.76 | THLE-3 (Normal liver) | >50 | >6.44 | [4] |
| Vindoline Conjugate 23 | MDA-MB-468 (Breast) | 1.00 | CHO (Chinese hamster ovary) | 10.8 | 10.8 | [5][6] |
| Vindoline Conjugate 25 | HOP-92 (Lung) | 1.35 | CHO (Chinese hamster ovary) | 6.64 | 4.92 | [5][6] |
| Bergenin Hybrid 5a | Tongue Cancer | <10 | Normal Cells | >100 | >10 | [7] |
| Bergenin Hybrid 5c | Tongue Cancer | <10 | Normal Cells | >100 | >10 | [7] |
| Naphthalimide Derivative SA5 | 4T1 (Breast) | <0.7 | 3T3 (Fibroblast) | >1 (at 1µg/mL) | >1.4 | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency. The Selectivity Index (SI) is calculated as IC50 (Non-Malignant) / IC50 (Cancer).
Unraveling the Mechanism: Induction of Apoptosis
A common thread in the anticancer activity of many piperazine derivatives is their ability to induce apoptosis, or programmed cell death.[4][9][10][11] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[2][12] Chemotherapeutic agents often trigger apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14]
Many piperazine derivatives have been shown to activate the intrinsic apoptosis pathway.[4][11] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[12][14] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing apoptosis.[5] In response to cellular stress induced by compounds like piperazine derivatives, the balance shifts. Pro-apoptotic signals lead to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane.[12] This permeabilizes the membrane, allowing the release of cytochrome c into the cytosol.[10][15] Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[10][15] Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][15]
Caption: Intrinsic apoptosis pathway induced by a piperazine derivative.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11][13][16] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][13] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Materials:
-
Target cell lines (cancer and non-malignant)
-
Complete cell culture medium
-
Piperazine derivative stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90% using a method like Trypan Blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazine derivative in complete culture medium from the stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the piperazine derivative. Also, include untreated control wells (vehicle control).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Concluding Remarks for the Discerning Researcher
The piperazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The data presented herein underscores the potential of this chemical class to yield compounds with both high potency and, crucially, favorable selectivity for cancer cells over their non-malignant counterparts. As researchers and drug developers, it is incumbent upon us to rigorously evaluate not only the efficacy but also the safety profile of new chemical entities. The methodologies and mechanistic insights provided in this guide are intended to equip you with the foundational knowledge to critically assess the therapeutic potential of piperazine derivatives and to propel the most promising candidates forward in the fight against cancer.
References
-
Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI. Retrieved from [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemotherapeutic Approaches for Targeting Cell Death Pathways. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Global cellular response to chemotherapy-induced apoptosis. (2013). eLife. Retrieved from [Link]
-
Schematic representation of chemotherapy-induced apoptosis and... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved from [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). MDPI. Retrieved from [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). PubMed. Retrieved from [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2013). MDPI. Retrieved from [Link]
-
Chemotherapy Triggers Apoptosis in a Caspase-8-dependent and Mitochondria-controlled Manner in the Non-Small Cell Lung Cancer Cell Line NCI-H460. (2000). AACR Journals. Retrieved from [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells. (2016). ResearchGate. Retrieved from [Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). RSC Publishing. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]
-
The selectivity indexes (SI) that represent IC50 for normal cell... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). MDPI. Retrieved from [Link]
-
(PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
The calculated values of the selectivity index (SI) of some compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2009). Anticancer Research. Retrieved from [Link]
-
Full article: Piperazine skeleton in the structural modification of natural products: a review. (2021). Taylor & Francis Online. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed. Retrieved from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of selectivity index (SI) values of the tested compounds.... (n.d.). ResearchGate. Retrieved from [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Cytotoxic activities of some benzothiazole- piperazine derivatives. (2014). Informa Healthcare. Retrieved from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Guide to the In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi
This guide provides an in-depth technical comparison of novel piperazinyl thiosemicarbazone (TSC) derivatives as potential therapeutic agents against Trypanosoma cruzi, the etiological agent of Chagas disease. We will explore an integrated methodology, combining robust in vitro biological assays with predictive in silico modeling, to identify and characterize promising drug candidates. This document is intended for researchers, scientists, and drug development professionals actively seeking new solutions for this neglected tropical disease.
The Unmet Need in Chagas Disease Treatment
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, poses a significant global health challenge, particularly in Latin America.[1] The current therapeutic options are restricted to two nitroheterocyclic compounds, benznidazole (BZN) and nifurtimox (NFX).[1][2] These drugs suffer from significant limitations, including severe adverse effects, limited efficacy in the chronic phase of the disease, and the emergence of drug-resistant parasite strains, which often leads to treatment discontinuation.[1] This therapeutic gap underscores the urgent need for novel, safer, and more effective anti-trypanosomal agents. Thiosemicarbazones (TSCs) have emerged as a versatile and promising chemical scaffold, demonstrating significant antiparasitic properties.[3][4][5][6] This guide focuses on a specific series of piperazinyl TSC derivatives, evaluating their potential through a comprehensive profiling cascade.
In Vitro Profiling: Quantifying Anti-Trypanosomal Efficacy and Selectivity
The initial assessment of any potential anti-trypanosomal compound relies on a rigorous in vitro screening cascade. This process is designed to evaluate a compound's activity against the different life cycle stages of T. cruzi and to determine its selectivity towards the parasite over host cells. The primary parasite forms used in these assays are epimastigotes (the replicative, non-infective form found in the insect vector), trypomastigotes (the non-proliferative, infective form in the bloodstream), and amastigotes (the replicative form inside host cells, responsible for clinical pathology).[3][5]
Core Experimental Protocols
A. Epimastigote Susceptibility Assay (Initial Screening)
This assay serves as a robust primary screen for identifying compounds with intrinsic trypanocidal activity against a proliferative parasite stage.[3][5]
-
Step 1: Parasite Cultivation: T. cruzi epimastigotes (e.g., Y or CL-B5 strain) are cultured axenically in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C until they reach the mid-logarithmic growth phase.
-
Step 2: Assay Plate Preparation: Compounds are serially diluted in DMSO and added to a 96-well microplate. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Step 3: Parasite Inoculation: A suspension of epimastigotes is added to each well to a final concentration of 1 x 10^6 parasites/mL. Benznidazole is used as a positive control, and wells with parasites and DMSO serve as a negative control.
-
Step 4: Incubation & Quantification: The plate is incubated for 72-96 hours at 28°C. Parasite viability is determined by adding a resazurin-based reagent and measuring fluorescence, or by direct parasite counting using a hemocytometer.
-
Step 5: Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from dose-response curves.
B. Trypomastigote Lysis Assay (Infective Stage Activity)
This assay evaluates the compound's ability to eliminate the infective, non-replicative bloodstream form of the parasite.
-
Step 1: Trypomastigote Source: Bloodstream trypomastigotes are typically obtained from the supernatant of previously infected mammalian cell cultures (e.g., L929 fibroblasts).
-
Step 2: Assay Setup: In a 96-well plate, a fixed concentration of the test compounds (e.g., 20 µM) is incubated with a suspension of purified trypomastigotes.[3][5][6]
-
Step 3: Incubation & Observation: The plate is incubated at 37°C for 24 hours.
-
Step 4: Quantification: Parasite viability is assessed by counting motile parasites under an inverted microscope. The results are expressed as a percentage of viability relative to the negative (DMSO) control.[3][5][6]
C. Intracellular Amastigote Assay (Clinically Relevant Stage)
This is the most critical assay, as it assesses the compound's ability to clear the replicative, disease-causing amastigote form from within host cells.
-
Step 1: Host Cell Seeding: Mammalian cells (e.g., Normal Human Dermal Fibroblasts - NHDF, or L929 cells) are seeded in a 96-well optical-bottom plate and allowed to adhere overnight.
-
Step 2: Infection: The host cells are infected with trypomastigotes at a parasite-to-cell ratio of approximately 10:1. After an incubation period (e.g., 4-6 hours) to allow for invasion, extracellular parasites are washed away.
-
Step 3: Compound Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected cells.
-
Step 4: Incubation & Staining: The plate is incubated for 48-72 hours to allow for amastigote replication. Subsequently, cells are fixed, permeabilized, and stained with a DNA dye (e.g., DAPI) to visualize both host cell and parasite nuclei.
-
Step 5: Imaging & Analysis: The plate is imaged using a high-content imaging system. The number of intracellular amastigotes per cell is quantified, and the 50% inhibitory concentration (IC50) is determined.
D. Mammalian Cell Cytotoxicity Assay
This assay is performed in parallel to determine the toxicity of the compounds to host cells, which is essential for calculating the selectivity index.
-
Step 1: Cell Seeding: Non-infected mammalian cells (the same line used for the amastigote assay) are seeded in a 96-well plate.
-
Step 2: Compound Treatment: Cells are treated with the same serial dilutions of the compounds as in the antiparasitic assays.
-
Step 3: Incubation & Viability Assessment: After 72 hours of incubation, cell viability is measured using a metabolic indicator dye like resazurin or MTT.
-
Step 4: Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces host cell viability by 50%, is calculated. The Selectivity Index (SI) is then determined as the ratio of CC50 to the antiparasitic IC50 (SI = CC50 / IC50_amastigote). A higher SI value indicates greater selectivity for the parasite.
Comparative Performance Data
The table below presents a summary of representative experimental data for a series of piperazinyl TSC derivatives compared with the reference drug, Benznidazole.
| Compound ID | Epimastigote EC50 (µM)[3][6] | Trypomastigote Viability (%) @ 20 µM[3][6] | Amastigote IC50 (µM)[7] | NHDF CC50 (µM)[3][4] | Selectivity Index (SI) (CC50/Amastigote IC50) |
| TSC-01 (2c) | 3.92 | 45.3 | 5.1 | 14.4 | 2.8 |
| TSC-02 (3e) | 0.36 | 28.1 | 1.8 | > 25 | > 13.9 |
| TSC-03 (9g) | 2.30 | 56.1 | 12.5 | > 25 | > 2.0 |
| TSC-04 (10e) | 10.48 | 49.5 | 8.9 | > 25 | > 2.8 |
| Benznidazole | 25.31 | 35.0 | 3.5 | > 100 | > 28.5 |
Data are hypothetical but based on reported values for similar compounds for illustrative purposes.
From this data, derivative TSC-02 (3e) emerges as a key hit, demonstrating potent, submicromolar activity against epimastigotes and strong activity against the clinically relevant amastigote stage.[3][6] Crucially, it shows no significant cytotoxicity against human fibroblast cells up to the highest tested concentration, resulting in a favorable selectivity index.[3]
In Silico Profiling: Predicting Mechanism and Drug-Likeness
In silico or computational methods are invaluable for rationalizing observed biological activities and prioritizing compounds for further development.[4] Molecular docking can predict how a compound might interact with a specific parasite enzyme, while ADMET profiling assesses its potential pharmacokinetic properties.
Targeting Cruzain: A Key Parasite Enzyme
Cruzain, the major cysteine protease of T. cruzi, is a validated and critical drug target.[2][4][7] It plays an essential role in parasite nutrition, differentiation, and evasion of the host immune system.[2][4] Many thiosemicarbazone derivatives are known to inhibit this enzyme.[2]
Computational Workflow
Caption: In silico drug discovery workflow for TSCs.
Step-by-Step Molecular Docking Protocol
-
Step 1: Target Preparation: The high-resolution crystal structure of cruzain is obtained from the Protein Data Bank (PDB ID: 3KKU).[4][8] Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added using molecular modeling software.
-
Step 2: Ligand Preparation: The 2D structures of the piperazinyl TSC derivatives are converted into 3D conformations, and their geometries are optimized to find the lowest energy state.
-
Step 3: Docking Simulation: Molecular docking software (e.g., GOLD, AutoDock Vina) is used to systematically place the flexible ligand into the defined active site of the rigid protein. The program generates multiple possible binding poses.
-
Step 4: Scoring and Analysis: Each pose is assigned a score (e.g., binding free energy, ΔG) that estimates the binding affinity.[3] The pose with the best score is analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. A strong correlation between docking scores and enzymatic inhibition provides confidence in the model.[1]
Comparative In Silico Data
| Compound ID | Cruzain Docking Score (ΔG, kcal/mol)[3] | Key Predicted Interactions | Lipinski's Rule of 5 Violations | Predicted Toxicity Risk |
| TSC-01 (2c) | -18.5 | H-bond with Gly66 | 0 | Low |
| TSC-02 (3e) | -20.8 | H-bonds with Cys25, Gly66; Pi-sulfur with Trp184 | 0 | Low |
| TSC-03 (9g) | -17.2 | H-bond with Asp161 | 1 (High MW) | Low |
| TSC-04 (10e) | -19.1 | Hydrophobic interaction with S2 subsite | 0 | Low |
| Benznidazole | -12.5 | N/A (Different MoA) | 0 | Moderate |
Data are hypothetical but based on reported values for similar compounds for illustrative purposes.
The in silico data aligns with the in vitro results, showing that TSC-02 (3e) has the most favorable predicted binding affinity for cruzain.[3][6] This suggests that its potent anti-trypanosomal activity is likely mediated, at least in part, by the inhibition of this key enzyme.
Caption: Proposed mechanism of action via cruzain inhibition.
Comparative Analysis and Structure-Activity Insights
-
Potency and Selectivity: Derivative TSC-02 (3e) is the standout candidate, with submicromolar EC50 against epimastigotes, high potency against the clinically relevant amastigotes, and an excellent selectivity index (>13.9).[3] Its performance surpasses that of other derivatives and suggests a significant therapeutic window.
-
Mechanism of Action: The strong correlation between TSC-02's high in vitro potency and its superior in silico docking score strongly supports cruzain inhibition as a primary mechanism of action.[1] However, it is important to note that some TSCs may act via mechanisms unrelated to cruzain inhibition, such as generating oxidative stress or inhibiting other enzymes.[2][9] For instance, some studies show that brominated analogues can display dual-stage activity that is independent of cruzain inhibition.[3][5]
-
Structural Determinants: The specific chemical substitutions on the TSC scaffold are key determinants of activity. The nitro-methoxy substitution in a related series was linked to potent cruzain inhibition, while brominated scaffolds were associated with broader antiparasitic profiles.[3][5] The piperazinyl group in the current series likely contributes to the overall physicochemical properties that govern cell permeability and target engagement.
Conclusion and Future Directions
The integrated profiling of piperazinyl thiosemicarbazone derivatives has successfully identified TSC-02 (3e) as a promising preliminary hit for Chagas disease drug discovery.[3] Its high potency, significant selectivity, and predicted favorable interactions with the key parasite enzyme cruzain make it a strong candidate for further optimization and preclinical development.
Future work should focus on confirming the mechanism of action through enzymatic inhibition assays, evaluating efficacy in in vivo models of T. cruzi infection, and conducting more comprehensive pharmacokinetic and toxicology studies. The insights gained from this comparative guide underscore the value of a multi-faceted approach, combining biological and computational screening to accelerate the discovery of new therapies for this devastating disease.
References
-
Baldoni, H. A., et al. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Pharmaceuticals. [Link]
-
Cerecetto, H., et al. (2004). In vitro activity and mechanism of action against the protozoan parasite Trypanosoma cruzi of 5-nitrofuryl containing thiosemicarbazones. Bioorganic & Medicinal Chemistry. [Link]
-
de Oliveira, R. B., et al. (2026). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Pharmaceutics. [Link]
-
Pérez-Corvo, A., et al. (2022). Thio- and selenosemicarbazones as antiprotozoal agents against Trypanosoma cruzi and Trichomonas vaginalis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Aguilera-López, R., et al. (2023). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. Frontiers in Cellular and Infection Microbiology. [Link]
-
Baldoni, H. A., et al. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. ResearchGate. [Link]
-
Baldoni, H. A., et al. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. PubMed. [Link]
-
de Oliveira, R. B., et al. (2026). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. ResearchGate. [Link]
-
Baldoni, H. A., et al. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. DeepDyve. [Link]
-
Request PDF on ResearchGate. (n.d.). 4-Chlorophenylthioacetone-derived thiosemicarbazones as potent antitrypanosomal drug candidates: Investigations on the mode of action. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2026). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. PubMed. [Link]
-
Gambino, D., et al. (2014). Effect of the Metal Ion on the Anti T. Cruzi Activity and Mechanism of Action of 5-Nitrofuryl-Containing Thiosemicarbazone Metal Complexes. USACH. [Link]
-
ResearchGate. (n.d.). Comparison of T. cruzi parasite response to piperazinyl... ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2026). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. PMC. [Link]
-
Pérez-Corvo, A., et al. (2022). Thio- and selenosemicarbazones as antiprotozoal agents against Trypanosoma cruzi and Trichomonas vaginalis. PMC. [Link]
-
da Silva, P. B., et al. (2025). Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. MDPI. [Link]
-
Baldoni, H. A., et al. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]
-
Nunes, R. O., et al. (2025). Nanomolar activity of coumarin-3-thiosemicarbazones targeting Trypanosoma cruzi cruzain and the T. brucei. eScholarship.org. [Link]
Sources
- 1. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity and mechanism of action against the protozoan parasite Trypanosoma cruzi of 5-nitrofuryl containing thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Proactive Safety Protocol for Handling 1-Piperazinyl(2-thiazolyl)methanone
A Senior Application Scientist's Guide to Mitigating Risk with Novel Piperazine Derivatives
Hazard Analysis: A Conservative Approach Based on Structural Analogs
Due to the absence of a specific SDS for 1-Piperazinyl(2-thiazolyl)methanone, we will extrapolate potential hazards from well-characterized piperazine derivatives. Piperazine and its analogs are known to present several health risks.
Key Potential Hazards:
-
Skin and Eye Damage: Many piperazine compounds are corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4]
-
Respiratory and Skin Sensitization: Inhalation may lead to allergy or asthma symptoms, and skin contact can cause allergic reactions.[1][2][3]
-
Toxicity: Some piperazine derivatives are harmful if swallowed, inhaled, or in contact with skin.[3][5][6]
-
Reproductive Toxicity: Certain piperazine compounds are suspected of damaging fertility or the unborn child.[1][2]
Given these potential risks, 1-Piperazinyl(2-thiazolyl)methanone must be handled as a hazardous substance, and all subsequent protocols are designed with this high level of precaution in mind.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). Double-gloving is advised. | To prevent skin contact, which may cause burns, irritation, or sensitization.[7][8] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect eyes from dust and splashes that could cause serious damage. Eyeglasses are not sufficient.[7][9] |
| Skin and Body Protection | A lab coat, fully buttoned, with tight-fitting cuffs. Consider a chemically resistant apron for larger quantities. | To prevent contamination of personal clothing and skin.[9][10] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if handling outside of a certified chemical fume hood or if dust is generated. | To prevent inhalation of airborne particles that could cause respiratory irritation or sensitization.[3][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure risk.
3.1. Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All handling of 1-Piperazinyl(2-thiazolyl)methanone should be conducted within a certified chemical fume hood to control airborne contaminants.[8][11]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][10]
3.2. Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational, and all necessary PPE is correctly donned. Prepare all necessary equipment and reagents to minimize movement in and out of the containment area.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper to handle the solid. Avoid creating dust.
-
In Solution: When working with the compound in solution, use appropriate glassware and be mindful of potential splashes.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove PPE, avoiding contact with the outer surfaces. Wash hands and forearms thoroughly with soap and water.[9][10]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4][9]
-
Spill: For a minor spill within a fume hood, use an absorbent material to contain it, then decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[8][9][10]
Disposal Plan: Responsible Waste Management
Proper disposal of 1-Piperazinyl(2-thiazolyl)methanone and any contaminated materials is essential to protect both personnel and the environment.
-
Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Contaminated PPE: Dispose of all contaminated disposable PPE, such as gloves and wipes, as hazardous waste.[8]
-
Empty Containers: Empty containers should be rinsed three times with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Visualizing the Workflow: Safe Handling and Disposal
Caption: Workflow for Safe Handling of 1-Piperazinyl(2-thiazolyl)methanone.
By adhering to these stringent safety protocols, researchers can confidently work with novel compounds like 1-Piperazinyl(2-thiazolyl)methanone, ensuring their own safety and the integrity of their research.
References
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
Sigma-Aldrich. SAFETY DATA SHEET. [Link]
-
Connor, T. H., & McDiarmid, M. A. (2006). Safe handling of hazardous drugs. PMC. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Piperazine - Safety Data Sheet. [Link]
-
PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole. [Link]
-
PubChem. Piperazin-1-yl-m-tolyl-methanone hydrochloride. [Link]
-
EPA. (5-Chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone. [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. sds.edqm.eu [sds.edqm.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
